Product packaging for Tetramethylammonium acetate hydrate(Cat. No.:)

Tetramethylammonium acetate hydrate

Cat. No.: B2566039
M. Wt: 151.20 g/mol
InChI Key: CWLWVEZPAROZNJ-UHFFFAOYSA-M
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Description

Tetramethylammonium acetate hydrate is a useful research compound. Its molecular formula is C6H17NO3 and its molecular weight is 151.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17NO3 B2566039 Tetramethylammonium acetate hydrate

Properties

IUPAC Name

tetramethylazanium;acetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLWVEZPAROZNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

Tetramethylammonium acetate hydrate is a quaternary ammonium (B1175870) salt that exists in various states of hydration. Its properties can vary slightly depending on the number of water molecules present in the crystal structure. The monohydrate is a commonly referenced form.

PropertyDataCitations
Chemical Name This compound[1]
Synonyms TMAA hydrate, N,N,N-Trimethylmethanaminium acetate hydrate[2]
Appearance White to off-white crystalline solid or powder.[3][3]
Molecular Formula C₆H₁₅NO₂·xH₂O (General) C₆H₁₇NO₃ (Monohydrate)[4][5]
Molecular Weight 133.19 g/mol (Anhydrous) 151.21 g/mol (Monohydrate)[6][7][8]
Melting Point Reported as 184 °C with decomposition for the anhydrous form.[6][9][10] The hydrate's melting point is influenced by the loss of water upon heating.[6][9][10]
Solubility Highly soluble in water.[9][11] Soluble in polar organic solvents such as methanol (B129727) and ethanol.[11] Limited solubility in non-polar solvents.[11][9][11]
Hygroscopicity Hygroscopic, readily absorbs moisture from the air.[9][9]
CAS Number 10581-12-1 (Anhydrous) 1266615-86-4 (Hydrate)[6][12]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for hygroscopic and hydrated compounds are applicable.

Synthesis of Tetramethylammonium Acetate

A general procedure for the synthesis of tetramethylammonium acetate involves the reaction of tetramethylammonium hydroxide (B78521) with glacial acetic acid.[2]

Materials:

  • Tetramethylammonium hydroxide (e.g., 25% solution in methanol)

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve equimolar amounts of glacial acetic acid and tetramethylammonium hydroxide in methanol.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 40°C) for several hours.[2]

  • After the reaction is complete, filter the solution.

  • Remove the solvent using a rotary evaporator, which will likely result in a viscous oil that gradually solidifies.[2]

  • Remove any residual solvent under high vacuum to yield the solid product.[2]

  • Wash the resulting white solid with diethyl ether and dry under vacuum.[2]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus. Given its hygroscopic nature and the potential for dehydration, careful sample preparation is crucial.

Materials:

  • This compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is finely powdered.

  • Quickly pack the dry sample into a capillary tube to a height of 2-3 mm.

  • If the sample is particularly hygroscopic, the open end of the capillary tube can be sealed.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) near the expected melting point will yield a more accurate reading.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. Note any decomposition (e.g., color change, gas evolution).

Determination of Solubility

The solubility of this compound can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Materials:

  • This compound

  • Solvent (e.g., water, ethanol)

  • Stir plate and stir bar

  • Constant temperature bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Means of analysis (e.g., gravimetric analysis, titration)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Determine the mass of the extracted solution.

  • Evaporate the solvent from the extracted solution and weigh the remaining solid residue.

  • Calculate the solubility in terms of grams of solute per 100 grams of solvent or moles of solute per liter of solution.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of the physical properties of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Physical Property Characterization Reactants Tetramethylammonium Hydroxide + Acetic Acid Reaction Reaction in Methanol Reactants->Reaction Purification Filtration & Solvent Removal Reaction->Purification Drying Vacuum Drying & Ether Wash Purification->Drying Product Solid Tetramethylammonium Acetate Drying->Product MeltingPoint Melting Point Determination Product->MeltingPoint Solubility Solubility Analysis Product->Solubility Appearance Visual Inspection (Color, Form) Product->Appearance Hygroscopicity Hygroscopicity Test Product->Hygroscopicity

Caption: Synthesis and physical characterization workflow.

References

Tetramethylammonium acetate hydrate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), covering its chemical structure, formula, physicochemical properties, and key applications. The information is intended for professionals in research and development who utilize quaternary ammonium (B1175870) salts in organic synthesis and biochemical assays.

Chemical Structure and Formula

Tetramethylammonium acetate is an ionic compound consisting of a tetramethylammonium cation and an acetate anion. It is hygroscopic and commonly exists in a hydrated form, typically as a monohydrate.

  • Tetramethylammonium Cation ([N(CH₃)₄]⁺): A central nitrogen atom bonded to four methyl groups, resulting in a permanent positive charge.

  • Acetate Anion (CH₃COO⁻): The conjugate base of acetic acid.

  • Water of Hydration (H₂O): In the hydrated form, one or more water molecules are incorporated into the crystal structure.

The chemical identity of tetramethylammonium acetate and its hydrate is associated with the following identifiers:

FormChemical FormulaMolecular Weight ( g/mol )CAS Number
AnhydrousC₆H₁₅NO₂133.1910581-12-1[1]
MonohydrateC₆H₁₇NO₃151.201266615-86-4[2][3]

Note on CAS Numbers: There is some ambiguity in literature and commercial sources. The CAS number 10581-12-1 is sometimes also associated with the monohydrate form.[4] Researchers should verify the identity of the material with the supplier.

The ionic interaction between the tetramethylammonium cation and the acetate anion, along with the associated water molecule in the hydrated form, can be visualized as follows:

Caption: Ionic and hydrogen bonding in tetramethylammonium acetate hydrate.

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for tetramethylammonium acetate. Data for the hydrated form is limited, with most literature values referring to the anhydrous compound.

PropertyValueNotes
Molecular Formula C₆H₁₇NO₃ (Monohydrate)-
Molecular Weight 151.20 g/mol (Monohydrate)-
Appearance White crystalline solidHygroscopic[1]
Melting Point ~184 °C (decomposes)Value for anhydrous form.
Solubility
   WaterSoluble[1]
   Methanol (B129727)Likely SolubleQuaternary ammonium salts are typically soluble in polar protic solvents.[5]
   EthanolLikely Soluble[5]
Density 1.000 g/cm³ at 20°CThis value is reported for a 50% aqueous solution, not the solid.

Experimental Protocols

Synthesis of Tetramethylammonium Acetate

This protocol describes the synthesis of tetramethylammonium acetate from tetramethylammonium hydroxide (B78521) and acetic acid, which typically yields the hydrated form upon exposure to ambient conditions.[1][6]

G reagents 1. Reagents - Tetramethylammonium hydroxide (25% in MeOH) - Glacial acetic acid - Methanol (solvent) reaction 2. Reaction - Dissolve reagents in methanol. - Stir at 40°C for 4 hours. reagents->reaction filtration 3. Filtration - Filter the reaction solution. reaction->filtration evaporation 4. Solvent Removal - Remove methanol using a rotary evaporator. - A viscous oil/solid forms. filtration->evaporation drying 5. High-Vacuum Drying - Remove residual solvent under high vacuum. evaporation->drying washing 6. Washing & Final Drying - Wash the white solid with ether. - Dry under vacuum to yield final product. drying->washing

Caption: Workflow for the synthesis of tetramethylammonium acetate.

Methodology:

  • Reagents:

    • Glacial acetic acid (4.11 mmol, 247 mg)

    • Tetramethylammonium hydroxide (25 wt.% in methanol, 4.11 mmol, 1.50 g)

    • Methanol (10 mL)

    • Diethyl ether (for washing)

  • Procedure:

    • In a round-bottom flask, dissolve the glacial acetic acid and the tetramethylammonium hydroxide solution in 10 mL of methanol.

    • Equip the flask with a magnetic stirrer and a condenser.

    • Stir the reaction mixture at 40°C for 4 hours.

    • After the reaction is complete, filter the solution to remove any particulates.

    • Remove the solvent from the filtrate using a rotary evaporator. This will result in a viscous oil which may begin to solidify.

    • Place the residue under high vacuum to remove trace amounts of solvent, which should promote solidification.

    • Wash the resulting white solid with diethyl ether.

    • Dry the solid product under vacuum.

Application as a Phase-Transfer Catalyst: O-Alkylation of 4-Chlorophenol (B41353)

Tetramethylammonium acetate can function as a phase-transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[7] The tetramethylammonium cation transports the reactive anion from the aqueous phase into the organic phase to react with the substrate.[8]

It should be noted that the efficiency of tetramethylammonium salts as PTCs is considered limited compared to analogues with longer alkyl chains (e.g., tetrabutylammonium (B224687) salts) due to the lower lipophilicity of the tetramethylammonium cation.[8]

G cluster_aq Aqueous Phase cluster_org Organic Phase TMA_Ac [N(CH₃)₄]⁺Ac⁻ (Catalyst) KOH K⁺OH⁻ (Base) TMA_Ac->KOH Anion Exchange TMA_OH [N(CH₃)₄]⁺OH⁻ Phenol Ar-OH (Substrate) TMA_OH->Phenol 1. Transfer & Deprotonation TMA_OAr [N(CH₃)₄]⁺ArO⁻ BnBr Bn-Br (Alkylating Agent) Product Ar-OBn (Product) Product->TMA_Ac 3. Catalyst Regeneration & Transfer Back TMA_OAr->BnBr 2. Alkylation (SN2)

Caption: General mechanism of phase-transfer catalysis (PTC).

Representative Protocol:

  • Reagents & Materials:

    • 4-Chlorophenol (10 mmol)

    • Benzyl (B1604629) bromide (12 mmol)

    • Potassium hydroxide (30 mmol)

    • This compound (1 mmol, 0.1 eq.)

    • Toluene (B28343) (50 mL)

    • Water (50 mL)

    • Round-bottom flask with condenser and magnetic stirrer

  • Procedure:

    • In the round-bottom flask, dissolve 4-chlorophenol and benzyl bromide in 50 mL of toluene (the organic phase).

    • In a separate beaker, dissolve potassium hydroxide and this compound in 50 mL of water (the aqueous phase).

    • Add the aqueous phase to the organic phase in the reaction flask.

    • Heat the biphasic mixture to 60°C and stir vigorously to ensure adequate mixing between the phases.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (typically several hours), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower aqueous layer.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product (4-chlorophenyl benzyl ether) by column chromatography or recrystallization.

References

Synthesis and Preparation of Tetramethylammonium Acetate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of tetramethylammonium (B1211777) acetate (B1210297) hydrate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the primary synthesis methodology, an alternative ion-exchange-based approach, and thorough characterization data. Furthermore, it outlines the applications of tetramethylammonium acetate hydrate, with a particular focus on its role as a phase transfer catalyst. Safety protocols and storage recommendations are also provided to ensure safe handling and maintain the integrity of the compound.

Introduction

Tetramethylammonium acetate (TMAA) is a quaternary ammonium (B1175870) salt with the chemical formula (CH₃)₄N⁺CH₃COO⁻. It is a versatile organic compound that often exists in a hydrated form.[1] Due to its ionic nature, it is highly soluble in water and polar organic solvents such as methanol (B129727) and ethanol.[1][2] This property, combined with its stability, makes it a valuable reagent in various chemical transformations.[1] In the pharmaceutical and drug development sectors, TMAA and similar quaternary ammonium salts are utilized as phase transfer catalysts, reagents in organic synthesis, and have been investigated for their potential in developing new materials like ionic liquids.[3] This guide offers an in-depth exploration of its synthesis and practical applications.

Synthesis of this compound

The most common and straightforward method for synthesizing tetramethylammonium acetate is through the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and acetic acid.[4] An alternative method involves the use of ion-exchange resins, which can be advantageous for achieving high purity.

Primary Synthesis Route: Neutralization Reaction

This method involves the reaction of an aqueous or methanolic solution of tetramethylammonium hydroxide with glacial acetic acid. The reaction is typically carried out with stirring at a slightly elevated temperature to ensure completion.

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1.50 g (4.11 mmol) of tetramethylammonium hydroxide (25% wt. in methanol) in 10 mL of methanol.[4][5]

  • Reaction: To the stirred solution, add 247 mg (4.11 mmol) of glacial acetic acid.[4][5]

  • Incubation: Heat the reaction mixture to 40°C and maintain stirring for 4 hours.[4][5]

  • Filtration: After the reaction is complete, filter the solution to remove any insoluble impurities.[4][5]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain a viscous oil, which will gradually solidify upon cooling.[4][5]

  • Drying: Remove residual solvent under high vacuum to yield a white solid.[4][5]

  • Purification: Wash the solid product with diethyl ether and dry under vacuum to obtain pure tetramethylammonium acetate.[4][5]

The expected yield for this reaction is approximately 87.6%.[4][5]

SynthesisWorkflow Figure 1: Experimental Workflow for the Synthesis of this compound A Reactant Preparation: Dissolve Tetramethylammonium Hydroxide in Methanol B Addition of Acetic Acid A->B Stoichiometric amount C Reaction at 40°C for 4 hours B->C D Filtration C->D Reaction completion E Solvent Removal via Rotary Evaporation D->E F High Vacuum Drying E->F G Purification by Ether Wash F->G H Final Product: This compound G->H

Figure 1: Experimental Workflow for the Synthesis of this compound
Alternative Synthesis Route: Ion Exchange

An alternative route to synthesize high-purity tetramethylammonium salts involves ion-exchange chromatography. This method is particularly useful for preparing salts with various anions. The general principle involves passing a solution of a tetramethylammonium salt (e.g., tetramethylammonium chloride) through a strong base anion exchange resin in the hydroxide form to generate tetramethylammonium hydroxide, which can then be neutralized with the desired acid.[6]

  • Resin Preparation: A strong base anion exchange resin is charged to the hydroxide form.

  • Ion Exchange: A solution of a suitable tetramethylammonium salt (e.g., tetramethylammonium halide) is passed through the resin. The halide ions are exchanged for hydroxide ions, yielding a solution of tetramethylammonium hydroxide.

  • Neutralization: The resulting tetramethylammonium hydroxide solution is then neutralized with a stoichiometric amount of acetic acid.

  • Isolation: The product is isolated by removal of the solvent as described in the primary synthesis route.

This method allows for the preparation of high-purity tetramethylammonium acetate, free from halide impurities.

Characterization and Properties

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[4]
Molecular Weight 133.19 g/mol [4]
Appearance White crystalline solid[7]
Melting Point 184 °C (decomposes)[7]
Solubility Soluble in water and polar organic solvents (methanol, ethanol)[1][2]
Hygroscopicity Hygroscopic[7]
Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the tetramethylammonium cation and the acetate anion.[8]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule. The spectrum will show characteristic peaks for the carboxylate group of the acetate anion.[9]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the cation and anion.[10]

Applications in Research and Drug Development

Tetramethylammonium acetate has several applications in both academic research and industrial settings, including drug development.

Phase Transfer Catalyst

One of the primary applications of tetramethylammonium acetate is as a phase transfer catalyst (PTC).[3] PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[11][12] The tetramethylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate.[3]

PTCCycle Figure 2: Mechanism of Phase Transfer Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase A Aqueous Phase (e.g., NaY) C Q⁺Y⁻ B Q⁺X⁻ (Catalyst) B->C Anion Exchange F Q⁺Y⁻ C->F Phase Transfer D NaX E Organic Phase (e.g., RX) G RY (Product) F->G Reaction H Q⁺X⁻ H->B Catalyst Regeneration

References

Solubility of Tetramethylammonium Acetate Hydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an exploration of its applications relevant to research and drug development.

Introduction

Tetramethylammonium acetate hydrate, a quaternary ammonium (B1175870) salt, is a versatile reagent in various chemical and biochemical applications.[1][2][3] Its utility is often dictated by its solubility in different solvent systems. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility profile and the methodologies to quantify it for specific applications.

Solubility Profile

This compound's ionic nature, arising from the quaternary ammonium cation and the acetate anion, governs its solubility.[1] It is characterized by high solubility in polar solvents and limited solubility in non-polar environments.[1]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in a range of common organic solvents.

SolventSolvent TypeSolubilityCitation
WaterProtic, PolarHighly Soluble
MethanolProtic, PolarHighly Soluble[1]
EthanolProtic, PolarHighly Soluble[1]
AcetoneAprotic, PolarSoluble
Non-polar Solvents (e.g., hexane, toluene)Non-polarLimited/Insoluble[1]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed protocols for two common and effective methods for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[4][5][6]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with secure caps

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Pre-weighed evaporation dish or watch glass

  • Oven

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[4]

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing in solid particles, it is advisable to use a syringe fitted with a compatible filter (e.g., PTFE for organic solvents).

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, an oven set at a temperature below the decomposition point of the solute can be used.[4]

    • Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[5]

  • Calculation of Solubility:

    • Let W1 be the weight of the empty evaporating dish.

    • Let W2 be the weight of the evaporating dish with the solid residue.

    • The weight of the dissolved solute is (W2 - W1).

    • The weight of the solvent can be determined by subtracting the weight of the solute from the total weight of the solution withdrawn or calculated from the volume and density of the solvent.

    • Solubility can then be expressed in various units, such as g/100 mL or g/100 g of solvent.

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep 1. Saturated Solution Preparation cluster_sampling 2. Sampling cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Cease agitation and allow solid to settle prep2->samp1 samp2 Withdraw a known volume of the supernatant samp1->samp2 samp3 Filter the sample to remove undissolved solid samp2->samp3 analysis1 Transfer filtered solution to a pre-weighed dish samp3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry the residue to a constant weight analysis2->analysis3 calc1 Determine the mass of the dissolved solute analysis3->calc1 calc2 Calculate solubility in desired units calc1->calc2

Gravimetric method workflow.
UV-Vis Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. It relies on the Beer-Lambert law, which relates absorbance to concentration.[8][9][10]

Objective: To determine the solubility of this compound in a UV-transparent organic solvent.

Materials:

  • This compound

  • Selected UV-transparent organic solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Filtration apparatus

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[11]

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.[11]

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Measurement:

    • Withdraw a sample of the supernatant and filter it as described previously.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

Applications and Logical Relationships

Understanding the solubility of this compound is crucial for its effective use in various applications.

Phase Transfer Catalysis

Tetramethylammonium acetate is used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1][2] Its solubility in polar solvents allows it to transport anions from the aqueous phase to the organic phase where the reaction occurs.

G Role of Tetramethylammonium Acetate (TMAA) as a Phase Transfer Catalyst cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactant Aqueous Reactant (e.g., NaX) tmaa_aq TMA+A- (TMAA) aq_reactant->tmaa_aq Anion Exchange tmaa_org TMA+X- tmaa_aq->tmaa_org Transport across boundary org_reactant Organic Reactant (RY) product Product (RX) org_reactant->product tmaa_org->tmaa_aq Returns to aqueous phase tmaa_org->org_reactant Reaction interface Phase Boundary

Phase transfer catalysis mechanism.
Pharmaceutical Formulations

In drug development, solubility is a critical parameter. While specific data for this compound in pharmaceutical formulations is not abundant, related compounds like tetraethylammonium (B1195904) acetate tetrahydrate are used to improve the solubility and bioavailability of active pharmaceutical ingredients.[12] The principles of using co-solvents and understanding solubility in various media are directly applicable. For instance, in preclinical in vivo studies, compounds with low water solubility are often formulated using a mixture of solvents like DMSO, PEG300, and Tween 80 in saline.[3]

Conclusion

References

An In-depth Technical Guide to the Hygroscopic Nature of Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hygroscopicity of Tetramethylammonium (B1211777) Acetate (B1210297) Hydrate (B1144303)

Tetramethylammonium acetate hydrate is recognized as a hygroscopic substance, meaning it readily attracts and holds water molecules from the surrounding environment. This characteristic necessitates proper storage in a cool, dry place within a tightly sealed container to prevent moisture absorption, which can impact its stability, performance, and accurate weighing for experimental procedures. Several chemical suppliers explicitly state its hygroscopic nature in their product information.

Quantitative Assessment of Hygroscopicity

The degree of hygroscopicity of a substance can be quantitatively determined using various established methods. These protocols are essential for characterizing new chemical entities and ensuring product quality and stability in the pharmaceutical industry.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This method provides a detailed moisture sorption isotherm, which illustrates the relationship between the amount of water absorbed by the material and the ambient humidity.

Gravimetric Method (as per USP and ASTM)

Standardized gravimetric methods, such as those outlined in the United States Pharmacopeia (USP) and ASTM International, are also widely used. These methods typically involve exposing a pre-weighed sample to a controlled humidity environment and measuring the change in mass over time until equilibrium is reached.

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 80% relative humidity and 25°C for 24 hours. This classification provides a standardized framework for comparing the hygroscopic nature of different materials.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

ClassificationWeight Gain (%)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Experimental Protocols for Hygroscopicity Determination

Dynamic Vapor Sorption (DVS) Experimental Protocol
  • Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed and placed in the sample pan of the DVS instrument.

  • Drying: The sample is dried in the instrument under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Phase: The relative humidity of the nitrogen gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is continuously monitored at each RH step until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH. The mass change is again monitored at each step until equilibrium.

  • Data Analysis: The change in mass at each relative humidity step is used to generate a moisture sorption-desorption isotherm, which plots the percentage of weight change against the relative humidity.

Visualizing Experimental Workflows

The following diagram illustrates the typical workflow for a Dynamic Vapor Sorption (DVS) experiment, a key method for assessing the hygroscopicity of a substance like this compound.

DVS_Workflow cluster_prep Sample Preparation cluster_drying Drying Phase cluster_sorption Sorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis start Weigh Sample dry Dry at 0% RH to Stable Mass start->dry Place in DVS sorp_step Increase RH in Steps (e.g., 0% to 90%) dry->sorp_step Record Dry Mass sorp_equil Equilibrate at each RH Step sorp_step->sorp_equil Monitor Mass sorp_equil->sorp_step Next RH Step desorp_step Decrease RH in Steps (e.g., 90% to 0%) sorp_equil->desorp_step Sorption Complete desorp_equil Equilibrate at each RH Step desorp_step->desorp_equil Monitor Mass desorp_equil->desorp_step Next RH Step analysis Generate Sorption-Desorption Isotherm desorp_equil->analysis Desorption Complete

Dynamic Vapor Sorption (DVS) Experimental Workflow.

In-Depth Technical Guide on the Thermal Stability and Decomposition of Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). Due to a lack of specific comprehensive studies on this particular hydrated salt, this document synthesizes available data on the anhydrous form and analogous compounds, such as other acetate hydrates and quaternary ammonium (B1175870) salts. It outlines the expected thermal behavior, proposes a likely decomposition pathway, and provides detailed, generalized experimental protocols for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques. This guide serves as a foundational resource for researchers working with or developing processes involving tetramethylammonium acetate hydrate, particularly in the pharmaceutical and materials science fields.

Introduction

Tetramethylammonium acetate (TMAA) is a quaternary ammonium salt that finds application in various chemical syntheses. Its hydrated form is often encountered, and understanding its thermal stability is crucial for safe handling, storage, and for its application in processes that involve elevated temperatures. The thermal decomposition of a hydrated salt is typically a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. For this compound, this process is anticipated to involve the loss of water molecules, followed by the breakdown of the tetramethylammonium and acetate ions.

Physicochemical Properties

Tetramethylammonium acetate is a white, crystalline solid. The anhydrous form has a reported melting point of 184 °C, at which it also undergoes decomposition. The hydrate form is expected to be hygroscopic.

Quantitative Thermal Analysis Data

CompoundEventTemperature (°C)Notes
Tetramethylammonium Acetate (anhydrous)Melting and Decomposition184Decomposition occurs at the melting point.

Table 1: Known Thermal Data for Tetramethylammonium Acetate.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of other metal acetate hydrates and quaternary ammonium salts, a multi-step decomposition pathway for this compound is proposed. This pathway involves initial dehydration followed by the decomposition of the anhydrous salt.

Dehydration

The initial phase of thermal decomposition is expected to be the loss of water of hydration. The number of water molecules and the temperature range of dehydration would need to be determined experimentally via TGA. This process is endothermic and would be observable as a distinct mass loss step in the TGA curve and a corresponding endothermic peak in the DSC curve.

(CH₃)₄N(CH₃COO) · nH₂O(s) → (CH₃)₄N(CH₃COO)(s) + nH₂O(g)

Decomposition of Anhydrous Tetramethylammonium Acetate

Following dehydration, the anhydrous tetramethylammonium acetate is expected to decompose at higher temperatures, with a reported onset around 184 °C for the pure anhydrous compound. The decomposition of quaternary ammonium acetates can proceed through various mechanisms. One plausible pathway involves the formation of trimethylamine (B31210) and methyl acetate, analogous to the pyrolysis of other tetramethylammonium salts which can yield methyl esters. Another possibility, based on the decomposition of other acetate salts, is the formation of trimethylamine, acetone, and carbon dioxide.

Proposed Pathway 1: Formation of Trimethylamine and Methyl Acetate

(CH₃)₄N(CH₃COO)(s) → (CH₃)₃N(g) + CH₃COOCH₃(g)

Proposed Pathway 2: Formation of Trimethylamine, Acetone, and Carbon Dioxide

2(CH₃)₄N(CH₃COO)(s) → 2(CH₃)₃N(g) + CH₃COCH₃(g) + CO₂(g) + H₂O(g) + C

Evolved gas analysis (EGA) using techniques like mass spectrometry or FTIR spectroscopy would be essential to definitively identify the gaseous decomposition products and elucidate the correct pathway.

DecompositionPathway TMAA_hydrate Tetramethylammonium Acetate Hydrate ((CH₃)₄N(CH₃COO)·nH₂O) TMAA_anhydrous Anhydrous Tetramethylammonium Acetate ((CH₃)₄N(CH₃COO)) TMAA_hydrate->TMAA_anhydrous Dehydration (Heat) Water Water (nH₂O) TMAA_hydrate->Water Decomposition_Products Decomposition Products: - Trimethylamine ((CH₃)₃N) - Methyl Acetate (CH₃COOCH₃) or - Acetone (CH₃COCH₃) - Carbon Dioxide (CO₂) - Water (H₂O) TMAA_anhydrous->Decomposition_Products Decomposition (Heat > 184°C)

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, a combination of TGA, DSC, and EGA is recommended. The following are generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures of dehydration and decomposition, and the associated mass losses.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a stable flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The onset temperature of each step indicates the initiation of a thermal event (dehydration or decomposition).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal events such as melting, dehydration, and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to the final temperature determined from TGA at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to events like melting and dehydration, while exothermic peaks will indicate events like crystallization or some decomposition processes.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the decomposition of this compound.

Methodology:

  • Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

  • TGA Protocol: Follow the TGA protocol as described in section 5.1.

  • EGA Data Collection:

    • TGA-MS: Continuously monitor the mass-to-charge ratio of the evolved gases as a function of temperature.

    • TGA-FTIR: Continuously collect infrared spectra of the evolved gases as a function of temperature.

  • Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR absorption bands) with the mass loss steps observed in the TGA curve. This allows for the definitive identification of the decomposition products at each stage.

ExperimentalWorkflow cluster_TGA_DSC Thermal Analysis cluster_EGA Evolved Gas Analysis TGA Thermogravimetric Analysis (TGA) - Determine mass loss vs. temperature - Identify dehydration and decomposition stages Data_Analysis Data Analysis and Interpretation - Correlate TGA, DSC, and EGA data - Determine decomposition pathway - Quantify thermal stability TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) - Determine heat flow vs. temperature - Identify melting, dehydration, and decomposition enthalpies DSC->Data_Analysis TGA_EGA TGA coupled with: - Mass Spectrometry (MS) - FTIR Spectroscopy TGA_EGA->Data_Analysis Sample Tetramethylammonium Acetate Hydrate Sample Sample->TGA Sample->DSC Sample->TGA_EGA Report Technical Guide / Whitepaper Data_Analysis->Report

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be developed by leveraging data from its anhydrous form and analogous compounds. The proposed multi-step decomposition pathway, involving dehydration followed by the breakdown of the anhydrous salt, provides a solid framework for investigation. The detailed experimental protocols for TGA, DSC, and EGA outlined in this guide offer a clear path for researchers to obtain the necessary quantitative data to fully characterize this compound. Such characterization is essential for ensuring its safe and effective use in research and industrial applications.

An In-depth Technical Guide to the Safety of Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetramethylammonium (B1211777) acetate (B1210297) (TMAA), with CAS Number 10581-12-1, is a quaternary ammonium (B1175870) salt that serves as a versatile intermediate and reagent in various chemical processes.[1] It finds application in organic synthesis, pharmaceuticals, agrochemicals, and as a catalyst, emulsifier, and antistatic agent.[1][2] Its hydrate (B1144303) form is noted for its high solubility in water and other polar solvents, enhancing its utility in diverse reaction systems.[2] For researchers, scientists, and drug development professionals handling this compound, a thorough understanding of its safety profile, handling procedures, and emergency responses is paramount. This guide provides a comprehensive overview of the safety data for tetramethylammonium acetate hydrate, compiled from multiple safety data sheets (SDS).

Physical and Chemical Properties

A summary of the key physical and chemical properties of tetramethylammonium acetate is presented below. This data is essential for understanding the conditions under which it can be safely stored and handled.

PropertyValueSource(s)
Chemical Name Tetramethylammonium acetate[1][3][4]
CAS Number 10581-12-1[1][3][4]
Molecular Formula C₆H₁₅NO₂ / (CH₃)₄N(OCOCH₃)[1][5]
Molecular Weight 133.19 g/mol [1][5]
Appearance White crystalline solid/powder[1]
Melting Point 184 °C (decomposes)[1]
Density 1.000 g/cm³ at 20°C[1]
Solubility Soluble in water; highly soluble in polar organic solvents (e.g., methanol, ethanol)[1][2]
Flash Point Not applicable
Sensitivity Hygroscopic (sensitive to moisture)[1]

Hazard Identification and GHS Classification

Tetramethylammonium acetate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Hazard ClassificationGHS CategoryHazard StatementCode
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335

Sources:[3][4][5]

The signal word associated with these classifications is "Warning".[1][4] While one database indicates a potential for oral toxicity (Acute Tox. 3, H301), this is not consistently reported across manufacturer SDSs and should be noted as a potential but less-substantiated hazard.[5]

Experimental Protocols

While the specific studies for tetramethylammonium acetate are not detailed in the available SDSs, the GHS classifications are based on standardized testing protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. The general methodologies for determining the key hazards are described below.

Methodology for Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a substance to cause skin irritation using a reconstituted human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The procedure involves a topical exposure of the RhE tissue to the test chemical, followed by an assessment of cell viability. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.

G Experimental Workflow: In Vitro Skin Irritation Test (OECD 439) cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis & Classification start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep_tissue pre_incubate Pre-incubation of Tissues prep_tissue->pre_incubate apply_chem Topically Apply Test Chemical and Positive/Negative Controls pre_incubate->apply_chem incubate Incubate for Specified Duration (e.g., 60 minutes) apply_chem->incubate rinse Rinse Tissues Thoroughly incubate->rinse post_incubate Post-exposure Incubation (e.g., 42 hours) rinse->post_incubate mtt_assay Assess Cell Viability (MTT Assay) post_incubate->mtt_assay measure Measure Optical Density (Spectrophotometer) mtt_assay->measure calculate Calculate % Viability vs. Negative Control measure->calculate classify Viability ≤ 50%? calculate->classify result_irritant Classify as Irritant (Category 2) classify->result_irritant Yes result_non Not Classified as Irritant classify->result_non No

Workflow for In Vitro Skin Irritation Testing.

Methodology for Eye Irritation Testing (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

Similar to the skin irritation test, this in vitro method uses a three-dimensional human cornea-like epithelium model. It assesses the potential of a chemical to cause serious eye damage or irritation by measuring its cytotoxic effect after a short-term exposure.

The workflow is analogous to the skin irritation test, involving tissue preparation, chemical application, incubation, and a cell viability assay (e.g., MTT) to determine the level of damage. A chemical is identified as an eye irritant if the remaining cell viability is below a specific threshold (e.g., ≤ 60%).

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical to mitigate the risks associated with this compound.

Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.

G Hierarchy of Controls for Chemical Safety node_hazard Hazard This compound node_elim Elimination (Most Effective) Physically remove the hazard node_sub Substitution Replace with a less hazardous chemical node_elim->node_sub node_eng Engineering Controls Isolate people from hazard (e.g., Fume Hood, Ventilation) node_sub->node_eng node_admin Administrative Controls Change the way people work (e.g., SOPs, Training, Labeling) node_eng->node_admin node_ppe PPE (Least Effective) Protect the worker with gear (e.g., Gloves, Goggles, Respirator) node_admin->node_ppe

Hierarchy of Controls for Managing Chemical Risks.

Personal Protective Equipment (PPE)

When handling the compound, appropriate PPE is mandatory to prevent exposure.[3]

Protection TypeRecommendationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[6][7]
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][7]
Skin/Body Protection Wear protective clothing, such as a lab coat. For larger quantities, consider a chemical-resistant apron.[3][6]
Respiratory Protection Use a dust respirator (e.g., N95) or work in a well-ventilated area, such as a fume hood, to avoid inhaling dust.[3][7]

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is crucial.[3]

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell or if breathing is difficult, seek medical attention.[3][4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[6]

The logical flow for responding to an exposure event is outlined in the diagram below.

G First-Aid Response Logic Flow cluster_routes Immediate Actions start Exposure Event Occurs identify Identify Route of Exposure start->identify skin Skin Contact: - Remove contaminated clothing - Wash with soap & water identify->skin eye Eye Contact: - Rinse with water for 15+ min - Remove contact lenses identify->eye inhale Inhalation: - Move to fresh air - Keep comfortable identify->inhale ingest Ingestion: - Rinse mouth - Do not induce vomiting identify->ingest medical Seek Medical Advice/Attention skin->medical if irritation persists eye->medical if irritation persists inhale->medical if feeling unwell ingest->medical if feeling unwell end Monitor Condition medical->end

Logical flow for first-aid response to exposure.

Storage and Disposal

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[8] The compound is hygroscopic, so protection from moisture is important.[1]

Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.[6]

This compound is a valuable laboratory reagent that poses moderate hazards, primarily as a skin, eye, and respiratory irritant. A comprehensive understanding of its properties and strict adherence to safety protocols are essential for its safe use. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can effectively mitigate the risks associated with handling this compound.

References

Spectroscopic Analysis of Tetramethylammonium Acetate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound identification and characterization. The document details experimental protocols and presents quantitative data in a structured format.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic signatures for tetramethylammonium acetate hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence of the tetramethylammonium cation and the acetate anion through distinct signals in both proton (¹H) and carbon-13 (¹³C) spectra. Data is typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data Solvent: D₂O, Reference: TMS (δ = 0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.21Singlet12HMethyl protons of Tetramethylammonium (N(CH₃)₄⁺)[1]
~1.90Singlet3HMethyl protons of Acetate (CH₃COO⁻)[2]

Table 2: ¹³C NMR Spectroscopic Data Solvent: D₂O, Reference: TMS (δ = 0 ppm)

Chemical Shift (ppm)Assignment
~58.0Methyl carbons of Tetramethylammonium (N(C H₃)₄⁺)[3]
~181.5Carbonyl carbon of Acetate (CH₃C OO⁻)
~23.8Methyl carbon of Acetate (C H₃COO⁻)

Note: Exact chemical shifts for acetate carbons can vary slightly with concentration and pH but are characteristically found in these regions[4][5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes for the functional groups present. The presence of water of hydration is clearly indicated by a broad O-H stretching band.

Table 3: FTIR Spectroscopic Data Sample Preparation: KBr Pellet or Nujol Mull

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3400Strong, BroadO-H StretchWater of Hydration (H₂O)
2900 - 3050MediumC-H StretchMethyl groups (N-CH₃ and C-CH₃)[6]
~1580StrongC=O Asymmetric StretchCarboxylate (COO⁻) of Acetate
~1485StrongC-H Asymmetric BendMethyl groups (N-CH₃)
~1420StrongC=O Symmetric StretchCarboxylate (COO⁻) of Acetate[6]
~950MediumC-N Asymmetric StretchTetramethylammonium Cation
~670MediumO-C=O BendCarboxylate (COO⁻) of Acetate

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved by vortexing.

  • Instrumentation: Utilize a standard NMR spectrometer, such as a Bruker 400 MHz or similar instrument.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Set the spectral width and acquisition parameters to be appropriate for the expected chemical shift ranges.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using a known reference, such as the residual solvent peak or an internal standard like TMS or DSS.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind 1-2 mg of this compound with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR)[7].

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the analysis of this compound.

logical_workflow cluster_start Start cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Interpretation cluster_ir_data IR Data Interpretation cluster_conclusion Conclusion start Unknown Sample nmr NMR Spectroscopy (in D₂O) start->nmr ir IR Spectroscopy (KBr Pellet) start->ir h1_nmr ¹H NMR: - Singlet at ~3.2 ppm (12H) - Singlet at ~1.9 ppm (3H) nmr->h1_nmr c13_nmr ¹³C NMR: - Peak at ~58 ppm - Peaks at ~181 & ~24 ppm nmr->c13_nmr ir_peaks FTIR: - Broad O-H stretch (~3400 cm⁻¹) - Strong C=O stretch (~1580 cm⁻¹) - Strong C-H bend (~1485 cm⁻¹) ir->ir_peaks conclusion Identification: Tetramethylammonium Acetate Hydrate h1_nmr->conclusion c13_nmr->conclusion ir_peaks->conclusion

Caption: Logical workflow for the spectroscopic identification of the target compound.

experimental_workflow cluster_nmr NMR Preparation cluster_ir IR Preparation (KBr Method) start Sample: Tetramethylammonium Acetate Hydrate nmr_dissolve Dissolve in D₂O Solvent start->nmr_dissolve ir_grind Grind with Dry KBr start->ir_grind nmr_tube Transfer to NMR Tube nmr_dissolve->nmr_tube nmr_acquire Acquire ¹H & ¹³C Spectra nmr_tube->nmr_acquire ir_press Press into Pellet ir_grind->ir_press ir_acquire Acquire FTIR Spectrum ir_press->ir_acquire

Caption: Experimental workflow for NMR and IR sample preparation.

References

An In-depth Technical Guide to Tetramethylammonium Acetate Hydrate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that has found utility in various chemical and biochemical applications. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and the experimental protocols for its synthesis and characterization. While direct involvement in specific signaling pathways is not prominently documented in the current scientific literature, its role as a biochemical reagent and its material properties continue to be of interest to the scientific community. This document summarizes key quantitative data in structured tables and provides detailed methodologies for relevant experiments.

Introduction

Tetramethylammonium acetate, the salt formed from the tetramethylammonium cation and the acetate anion, is a compound with applications ranging from organic synthesis to its use as a biochemical reagent. Its hydrated form, most commonly the monohydrate, is of particular interest due to its physical and chemical properties. This guide delves into the historical context of its discovery, its synthesis, and its key characteristics.

Discovery and History

The specific discovery of tetramethylammonium acetate hydrate is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the broader discovery and characterization of quaternary ammonium salts in the mid-19th century.

The pioneering work of the German chemist August Wilhelm von Hofmann in the 1850s laid the foundation for our understanding of quaternary ammonium compounds. In 1851, Hofmann reported the reaction of tertiary amines with alkyl iodides to form what he termed "ammonium bases," which were, in fact, quaternary ammonium salts. This process, now known as Hofmann exhaustive methylation , was a pivotal discovery in organic chemistry.

Following Hofmann's work, the synthesis of various quaternary ammonium salts with different anions became a logical extension of his findings. The preparation of tetramethylammonium acetate would have been a straightforward acid-base reaction, neutralizing tetramethylammonium hydroxide (B78521) with acetic acid. While the exact first synthesis of the acetate salt is not clearly recorded, it is a direct descendant of Hofmann's foundational research.

The hydrated form, specifically the monohydrate, would have been identified through subsequent characterization studies, likely involving elemental analysis and observation of its hygroscopic nature.

Discovery_History cluster_Hofmann Mid-19th Century Foundational Work cluster_Synthesis Synthesis of Tetramethylammonium Salts cluster_Hydrate Characterization and Identification Hofmann A.W. von Hofmann's Research (1851) ExhaustiveMethylation Hofmann Exhaustive Methylation Hofmann->ExhaustiveMethylation develops QuaternaryAmmoniumSalts Discovery of Quaternary Ammonium Salts ExhaustiveMethylation->QuaternaryAmmoniumSalts leads to TMA_Hydroxide Tetramethylammonium Hydroxide QuaternaryAmmoniumSalts->TMA_Hydroxide enables synthesis of TMA_Acetate_Anhydrous Tetramethylammonium Acetate (Anhydrous) TMA_Hydroxide->TMA_Acetate_Anhydrous reacts with AceticAcid Acetic Acid AceticAcid->TMA_Acetate_Anhydrous reacts with HygroscopicNature Observation of Hygroscopic Properties TMA_Acetate_Anhydrous->HygroscopicNature exhibits Characterization Elemental Analysis & Characterization HygroscopicNature->Characterization prompts TMA_Acetate_Hydrate This compound Characterization->TMA_Acetate_Hydrate identifies Synthesis_Workflow cluster_Reactants Reactants cluster_Reaction Reaction cluster_Workup Work-up and Purification cluster_Product Product TMAH Tetramethylammonium Hydroxide (in Methanol) Mixing Mix and Stir TMAH->Mixing AcOH Glacial Acetic Acid (in Methanol) AcOH->Mixing Heating Heat (e.g., 40°C) Mixing->Heating Filtration Filtration Heating->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Washing Wash with Diethyl Ether Evaporation->Washing Drying Dry under Vacuum Washing->Drying FinalProduct Tetramethylammonium Acetate Drying->FinalProduct

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) for use in phase transfer catalysis (PTC). This document details the underlying principles, discusses its practical applications and limitations, and offers detailed experimental protocols.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][2] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (commonly an aqueous phase) into the other (an organic phase) where the reaction can proceed efficiently.[1][3] This methodology often leads to faster reactions, milder conditions, increased yields, and the avoidance of expensive or hazardous anhydrous solvents, aligning with the principles of green chemistry.[4][5]

The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is largely determined by the lipophilicity of its cation.[6] The cation must be soluble enough in the organic phase to effectively shuttle the reactive anion from the aqueous phase.[6]

Mechanism of Action

The fundamental mechanism of PTC involves the catalyst forming an ion pair with the reactant anion, which is then transported into the organic phase for reaction.[1]

  • Anion Exchange: In the aqueous phase, the lipophilic cation of the catalyst (Q⁺) exchanges its counter-ion (X⁻) for the reactive anion (Y⁻) from a salt (M⁺Y⁻).

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently soluble in the organic phase to migrate across the phase boundary.

  • Reaction: In the organic phase, the anion Y⁻ is poorly solvated, making it a highly reactive "naked" anion. It reacts with the organic substrate (RX) to form the product (RY).

  • Catalyst Regeneration: The newly formed anion (X⁻) pairs with the catalyst cation (Q⁺) and returns to the aqueous phase, completing the catalytic cycle.

The tetramethylammonium ((CH₃)₄N⁺) cation is the smallest tetraalkylammonium ion. This small size results in high water solubility but low solubility in most non-polar organic solvents.[6] Consequently, its ability to transfer anions into an organic phase is limited, often rendering it less effective than catalysts with longer alkyl chains like tetrabutylammonium (B224687) (TBA⁺) salts.[6][7] However, its high thermal stability may be advantageous in high-temperature reactions where other catalysts might undergo Hofmann degradation.[4][6]

PTC_Mechanism M_Y M⁺Y⁻ (Reactant Salt) Q_Y_org Q⁺Y⁻ (Activated Reactant) Q_X_aq Q⁺X⁻ (Catalyst) M_X M⁺X⁻ (Byproduct) Q_X_aq->Q_Y_org 1. Anion Exchange R_X R-Z (Substrate) R_X->Q_Y_org R_Y R-Y (Product) Q_Y_org->R_Y 2. Reaction Q_X_org Q⁺X⁻ (Regenerated Catalyst) R_Y->Q_X_org 3. Product Formation Q_X_org->Q_X_aq 4. Catalyst Regeneration PTC_Workflow start Start setup 1. Reaction Setup - Combine reactants - Add solvents (org/aq) - Add catalyst start->setup reaction 2. Reaction - Heat to target temp - Stir vigorously setup->reaction monitoring 3. Monitoring - TLC / GC / HPLC - Check for completion reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up - Cool mixture - Phase separation monitoring->workup Complete extraction 5. Extraction & Washing - Wash organic layer with water/brine workup->extraction drying 6. Drying & Filtration - Dry over Na₂SO₄ - Filter extraction->drying concentration 7. Concentration - Remove solvent via rotary evaporation drying->concentration purification 8. Purification - Column chromatography - Recrystallization - Distillation concentration->purification end End (Pure Product) purification->end

References

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the documented and potential uses of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) in biochemical and drug development research. While its application is not as widespread as other common biochemical reagents, it has found utility in specific analytical techniques, particularly in the field of mass spectrometry.

Application 1: Buffer System for Electrospray Ionization Mass Spectrometry (ESI-MS) of Protein-Ligand Complexes

Tetramethylammonium acetate has been employed as a buffer system in electrospray ionization mass spectrometry (ESI-MS) for the study of non-covalent protein-ligand interactions, particularly in the analysis of metallodrug-protein adducts. Its properties can be advantageous for maintaining the integrity of these complexes in the gas phase.

Quantitative Data: Typical ESI-MS Experimental Parameters
ParameterValueReference(s)
Analyte Proteins (e.g., Ubiquitin, Lysozyme) and Metal Complexes[1][2]
TMAA Buffer Concentration 25 mM[2][3]
pH 7.4 - 8.0[1][3]
Protein Concentration 10⁻⁴ M to 10⁻⁵ M[2][3]
Complex to Protein Molar Ratio 2:1 to 3:1[1][2]
Incubation Temperature 37 °C[2][3]
Incubation Time 24 to 72 hours[2][3]
Experimental Protocol: Analysis of Protein-Metallodrug Interactions using ESI-MS

This protocol describes the use of tetramethylammonium acetate buffer for the analysis of the interaction between a model protein (e.g., Ubiquitin) and a metal-based compound.

Materials:

  • Tetramethylammonium acetate (TMAA) hydrate

  • High-purity water (Milli-Q or equivalent)

  • Model protein (e.g., Ubiquitin)

  • Metallodrug or compound of interest

  • pH meter

  • Microcentrifuge tubes

  • Incubator

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Preparation of 25 mM Tetramethylammonium Acetate Buffer (pH 7.4):

    • Dissolve the appropriate amount of TMAA hydrate in high-purity water to a final concentration of 25 mM.

    • Adjust the pH of the solution to 7.4 using small additions of a suitable acid (e.g., acetic acid) or base (e.g., tetramethylammonium hydroxide), while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.22 µm syringe filter to remove any particulates.

  • Sample Preparation:

    • Prepare a stock solution of the model protein (e.g., 1 mM Ubiquitin) in the 25 mM TMAA buffer.

    • Prepare a stock solution of the metallodrug in a compatible solvent (preferably the TMAA buffer).

    • In a microcentrifuge tube, mix the protein and metallodrug solutions to achieve the desired final concentrations and molar ratios (e.g., 10⁻⁴ M protein and 3:1 complex to protein ratio).

    • Bring the final volume to the desired amount with the 25 mM TMAA buffer.

    • Prepare a control sample containing only the protein in the TMAA buffer.

  • Incubation:

    • Incubate the reaction mixtures and the control sample at 37 °C for the desired time (e.g., 24 hours) to allow for complex formation.[2]

  • ESI-MS Analysis:

    • Set up the ESI-MS instrument with parameters optimized for non-covalent complex analysis.

    • Introduce the incubated samples directly into the mass spectrometer via infusion.

    • Acquire the mass spectra over a suitable m/z range to detect the native protein and any protein-ligand adducts.

    • Analyze the resulting spectra to identify peaks corresponding to the free protein and the protein-metallodrug complex, and to determine the stoichiometry of the interaction.

Experimental Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare 25 mM TMAA Buffer (pH 7.4) D Mix Protein and Ligand in TMAA Buffer A->D B Prepare Protein Stock Solution B->D C Prepare Ligand Stock Solution C->D E Incubate at 37°C D->E Reaction Mixture F Infuse into ESI-MS E->F G Acquire Mass Spectra F->G H Data Analysis G->H

Caption: Workflow for ESI-MS analysis of protein-ligand interactions.

Application 2: Potential Use as a Protein Denaturant for Glycosylation Analysis

A patent application suggests that quaternary ammonium (B1175870) salts, including tetramethylammonium acetate, can be used as detergents to denature proteins.[4] This property can be exploited in proteomics workflows, for example, to improve the efficiency of enzymatic deglycosylation prior to mass spectrometry analysis.

Conceptual Protocol: Protein Denaturation for Enhanced Deglycosylation

This conceptual protocol is based on the general principles outlined in the patent literature and has not been validated through specific research articles.[4] It is intended as a starting point for methods development.

Materials:

  • Tetramethylammonium acetate (TMAA)

  • Buffer suitable for the deglycosylating enzyme (e.g., PNGase F)

  • Glycoprotein (B1211001) of interest

  • Deglycosylating enzyme (e.g., PNGase F)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the glycoprotein sample in an aqueous solution containing TMAA at a concentration range of 10 mM to 150 mM.[4] A starting concentration of 50 mM is recommended.[4]

    • The pH of the solution should be maintained between 6.0 and 9.5.[4]

    • Heat the solution at a temperature between 90°C and 100°C for approximately 3 to 10 minutes to facilitate denaturation.[4]

  • Cooling and Enzyme Addition:

    • Cool the denatured protein solution to a temperature compatible with the deglycosylating enzyme (e.g., around 37°C for PNGase F).

    • Add the deglycosylating enzyme according to the manufacturer's instructions.

  • Enzymatic Deglycosylation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for the recommended duration to allow for the release of glycans.

  • Downstream Analysis:

    • The resulting deglycosylated protein and released glycans can then be further processed for analysis by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Logical Relationship for Protein Denaturation

Protein_Denaturation cluster_denaturation Denaturation Step cluster_deglycosylation Deglycosylation Step Glycoprotein Glycoprotein Denatured_Protein Denatured Glycoprotein Glycoprotein->Denatured_Protein TMAA Tetramethylammonium Acetate (10-150 mM) TMAA->Denatured_Protein Heat Heat (90-100°C) Heat->Denatured_Protein Incubation Incubation (37°C) Denatured_Protein->Incubation Enzyme Deglycosylating Enzyme (e.g., PNGase F) Enzyme->Incubation Released_Glycans Released Glycans Incubation->Released_Glycans Deglycosylated_Protein Deglycosylated Protein Incubation->Deglycosylated_Protein

Caption: Logical flow for TMAA-assisted protein denaturation.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as guidelines and may require optimization for specific applications. Users should consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Supporting Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) as a supporting electrolyte in various electrochemical techniques. This document includes its physicochemical properties, preparation of electrolyte solutions, and detailed protocols for its application in cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Introduction

Tetramethylammonium acetate (TMAA) is a quaternary ammonium (B1175870) salt that can be used as a supporting electrolyte in non-aqueous electrochemistry. Supporting electrolytes are crucial components of electrochemical systems; they are electrochemically inert within the potential window of interest and serve to increase the conductivity of the solution and minimize the iR drop (uncompensated resistance).[1][2] TMAA, being a salt of a strong base (tetramethylammonium hydroxide) and a weak acid (acetic acid), provides a source of ions that can be suitable for various electrochemical studies. The hydrate form indicates the presence of associated water molecules in the solid salt, which should be considered when preparing solutions, especially in anhydrous non-aqueous solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of tetramethylammonium acetate is provided in Table 1.

Table 1: Physicochemical Properties of Tetramethylammonium Acetate

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[3]
Molecular Weight 133.19 g/mol [3]
Appearance White solid[4]
Solubility Soluble in polar solvents such as water, ethanol, and methanol. May also be soluble in DMSO and DMF.[5]
Hazards Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Quantitative Data

Specific quantitative data for tetramethylammonium acetate hydrate as a supporting electrolyte is not extensively available in the literature. The following table provides a summary of related data for similar compounds to serve as a reference. Researchers should determine the precise values for their specific experimental conditions.

Table 2: Electrochemical Properties of Related Ammonium Acetate Electrolytes

Electrolyte SystemParameterValueReference
Plasticised carboxymethyl cellulose (B213188) with ammonium acetateIonic Conductivity1.81 × 10⁻⁵ Scm⁻¹[6]
Tetrabutylammonium acetate (2 mM) in acetonitrile (B52724) with 0.2 M Bu₄NPF₆Anodic Peak Potential1.239 V vs. SCE[1]

Experimental Protocols

4.1. Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol describes the preparation of a 0.1 M solution of this compound in acetonitrile, a common solvent for non-aqueous electrochemistry.

Materials:

  • This compound (purity ≥ 95%)

  • Anhydrous acetonitrile (ACN)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

Procedure:

  • Calculate the required mass: To prepare a 0.1 M solution, calculate the mass of this compound needed. Note that the molecular weight of the hydrate will be higher than the anhydrous form (133.19 g/mol ). If the exact degree of hydration is unknown, it is advisable to determine it or use the anhydrous form for precise concentrations. For this example, assuming the monohydrate (MW = 151.21 g/mol ), for 100 mL of a 0.1 M solution, you would need: 0.1 mol/L * 0.1 L * 151.21 g/mol = 1.5121 g.

  • Weigh the salt: Accurately weigh the calculated amount of this compound.

  • Dissolve the salt: Add the weighed salt to a volumetric flask. Add a portion of the anhydrous acetonitrile and swirl to dissolve the salt. A magnetic stirrer can be used to aid dissolution.[7]

  • Bring to volume: Once the salt is completely dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.

  • Homogenize: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the electrolyte solution in a tightly sealed container, preferably in a desiccator or glovebox to prevent moisture absorption.

4.2. Protocol for Cyclic Voltammetry (CV)

This protocol outlines the steps for performing a cyclic voltammetry experiment using a prepared this compound solution as the supporting electrolyte.

Experimental Setup:

  • Potentiostat: An instrument for controlling the three-electrode system.

  • Electrochemical Cell: A glass cell to hold the electrolyte solution and electrodes.

  • Working Electrode (WE): The electrode at which the electrochemical reaction of interest occurs (e.g., glassy carbon, platinum, gold).

  • Reference Electrode (RE): An electrode with a stable and well-known potential (e.g., Ag/AgCl, Ag/Ag⁺).

  • Counter Electrode (CE): An electrode that completes the electrical circuit (e.g., platinum wire).

  • Analyte: The electroactive species to be studied.

  • Supporting Electrolyte Solution: 0.1 M this compound in a suitable solvent (e.g., acetonitrile).

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, then rinse and sonicate in the solvent to be used.

  • Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.

  • Deoxygenation: Add the electrolyte solution to the cell and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Blank Run (Optional but Recommended): Run a cyclic voltammogram of the supporting electrolyte solution without the analyte to determine the electrochemical window. This involves scanning the potential from a negative to a positive limit and back to observe the potentials at which the electrolyte or solvent begins to oxidize or reduce.[8]

  • Analyte Addition: Add the analyte to the cell to the desired concentration (typically in the mM range).

  • CV Measurement: Perform the cyclic voltammetry scan. Set the appropriate potential range (based on the blank run and the expected redox potentials of the analyte), scan rate, and number of cycles.

  • Data Analysis: Analyze the resulting voltammogram to determine peak potentials, peak currents, and other electrochemical parameters.

4.3. Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the interfacial properties of electrochemical systems.

Experimental Setup:

  • Same as for Cyclic Voltammetry, but the potentiostat must have an EIS module.

Procedure:

  • System Preparation: Prepare the electrochemical cell and solution as described for cyclic voltammetry (including deoxygenation).

  • Set DC Potential: Set the DC potential at which the impedance will be measured. This is often a potential where a specific electrochemical process is occurring, as determined by a prior CV experiment.

  • Set AC Parameters: Set the amplitude of the AC voltage perturbation (typically a small value like 5-10 mV) and the frequency range to be scanned.

  • EIS Measurement: Run the EIS experiment. The instrument will apply the AC signal at different frequencies and measure the impedance response.

  • Data Analysis: The data is typically presented as Nyquist and Bode plots. This data can be fitted to an equivalent circuit model to extract information about the system's resistance, capacitance, and other properties.

Diagrams

The following diagrams illustrate the general workflows for the described experimental protocols.

Experimental_Workflow_Solution_Preparation cluster_prep Solution Preparation start Start calculate Calculate Mass of Tetramethylammonium Acetate Hydrate start->calculate weigh Weigh Salt calculate->weigh dissolve Dissolve in Solvent (e.g., Acetonitrile) weigh->dissolve volume Bring to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize store Store Anhydrously homogenize->store end End store->end

Caption: Workflow for Preparing the Supporting Electrolyte Solution.

Experimental_Workflow_CV cluster_cv Cyclic Voltammetry Protocol start_cv Start prep_electrodes Prepare and Polish Working Electrode start_cv->prep_electrodes assemble_cell Assemble 3-Electrode Cell prep_electrodes->assemble_cell add_electrolyte Add Supporting Electrolyte Solution assemble_cell->add_electrolyte deoxygenate Deoxygenate with Inert Gas add_electrolyte->deoxygenate blank_cv Run Blank CV to Determine Potential Window deoxygenate->blank_cv add_analyte Add Analyte blank_cv->add_analyte run_cv Perform CV Measurement add_analyte->run_cv analyze_data Analyze Voltammogram run_cv->analyze_data end_cv End analyze_data->end_cv

Caption: Step-by-Step Protocol for a Cyclic Voltammetry Experiment.

Experimental_Workflow_EIS cluster_eis Electrochemical Impedance Spectroscopy Protocol start_eis Start prep_system Prepare Electrochemical System (as for CV) start_eis->prep_system set_dc Set DC Potential prep_system->set_dc set_ac Set AC Voltage Amplitude and Frequency Range set_dc->set_ac run_eis Perform EIS Measurement set_ac->run_eis analyze_eis Analyze Nyquist and Bode Plots run_eis->analyze_eis end_eis End analyze_eis->end_eis

Caption: General Protocol for an Electrochemical Impedance Spectroscopy Experiment.

References

Application Notes and Protocols for DNA & RNA Precipitation with Ammonium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precipitation is a fundamental technique for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions. The process involves rendering the nucleic acids insoluble, allowing for their separation from contaminants such as salts, nucleotides, and proteins. This is typically achieved by the addition of a salt and an alcohol (commonly ethanol (B145695) or isopropanol). The salt neutralizes the negative charges of the phosphate (B84403) backbone of the nucleic acids, reducing their hydrophilicity and promoting aggregation, while the alcohol lowers the dielectric constant of the solution, further enhancing the electrostatic attraction between the cations from the salt and the phosphate groups, leading to precipitation.

Ammonium (B1175870) acetate (B1210297) is a frequently used salt for this purpose. Its primary advantage lies in its ability to efficiently precipitate nucleic acids while leaving behind common contaminants like unincorporated dNTPs and oligosaccharides in the supernatant. Furthermore, under specific conditions, ammonium acetate can be employed to selectively precipitate proteins, providing an additional purification step for nucleic acid preparations.

Note on Tetramethylammonium (B1211777) Acetate (TMAA): While this document focuses on the well-established protocols using ammonium acetate, the principles of nucleic acid precipitation are generally applicable to other quaternary ammonium salts like tetramethylammonium acetate. However, specific quantitative data and optimized protocols for TMAA in nucleic acid precipitation are not as widely documented in the available scientific literature. The protocols and data presented herein are based on studies and common laboratory practices using ammonium acetate.

Mechanism of Action

The precipitation of DNA and RNA is a process driven by the manipulation of electrostatic interactions and solubility. The phosphodiester backbone of nucleic acids is negatively charged, making them highly soluble in aqueous solutions. The addition of a salt, such as ammonium acetate, introduces cations (NH₄⁺) that shield these negative charges. This charge neutralization reduces the repulsion between nucleic acid molecules. The subsequent addition of an alcohol, like ethanol, decreases the polarity of the solvent. This change in the solvent environment makes it less favorable for the now partially neutralized nucleic acid molecules to remain in solution, causing them to aggregate and precipitate.

Quantitative Data Summary

The efficiency of nucleic acid precipitation and contaminant removal using ammonium acetate has been quantitatively assessed in various studies. The following tables summarize key findings.

Table 1: DNA Recovery with Ammonium Acetate and Ethanol

DNA ConcentrationVolume of 7.5 M Ammonium AcetateVolume of EthanolIncubation TemperatureCentrifugation% DNA Recovery (Approx.)
0.5 µg/mL0.5 volumes2.5 volumes0°C15 min at 22°C>90%[1]
0.05 µg/mL0.5 volumes2.5 volumes0°C15 min at 22°C>90%[1]

Table 2: Removal of Contaminants using 2.5 M Ammonium Acetate and 70% Ethanol

ContaminantInitial Concentration% Removal (Approx.)Reference
Unincorporated dNTPs20 µM~93%[1]
Protein (BSA)50 µg/mL or 1000 µg/mL~90% (protein precipitated before ethanol addition)[1]

Experimental Protocols

Protocol 1: Standard DNA and RNA Precipitation

This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions to concentrate the nucleic acids and remove salts and other small soluble contaminants.

Materials:

  • Nucleic acid sample in an aqueous buffer

  • 5 M Ammonium Acetate, nuclease-free

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • Measure the volume of your nucleic acid sample.

  • Add 0.5 volumes of 5 M Ammonium Acetate to the sample to achieve a final concentration of approximately 2.5 M.

  • Mix thoroughly by vortexing gently.

  • For DNA precipitation, add 2 volumes of ice-cold 100% ethanol. For RNA precipitation, add 2.5 volumes of ice-cold 100% ethanol.[2]

  • Mix by inverting the tube several times until the precipitate is visible.

  • Incubate the mixture at -20°C for at least 30 minutes to facilitate precipitation.[2]

  • Centrifuge the sample at ≥12,000 x g for 15 minutes at 4°C.[2]

  • Carefully decant the supernatant without disturbing the nucleic acid pellet. The pellet may be translucent and difficult to see.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salt.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: Selective Precipitation of Proteins

This protocol is designed to remove protein contaminants from a nucleic acid solution prior to nucleic acid precipitation.

Materials:

  • Nucleic acid sample containing protein contaminants

  • 7.5 M Ammonium Acetate, nuclease-free

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To your nucleic acid sample, add 0.5 volumes of 7.5 M Ammonium Acetate to a final concentration of 2.5 M.[3]

  • Vortex the solution and incubate at room temperature for at least 15 minutes to allow for protein precipitation.[4]

  • Centrifuge at 16,000 x g for 15 minutes at room temperature to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant containing the nucleic acids to a new, clean tube.

  • The nucleic acids can now be precipitated from the supernatant by following Protocol 1 (Standard DNA and RNA Precipitation).

Diagrams

Nucleic_Acid_Precipitation_Workflow General Workflow for Nucleic Acid Precipitation start Nucleic Acid Sample (in aqueous solution) add_salt Add Ammonium Acetate (e.g., to 2.5 M final concentration) start->add_salt mix1 Mix Thoroughly add_salt->mix1 add_etoh Add Ice-Cold Ethanol (2-2.5 volumes) mix1->add_etoh mix2 Mix by Inversion add_etoh->mix2 incubate Incubate at -20°C (≥30 minutes) mix2->incubate centrifuge1 Centrifuge (≥12,000 x g, 15 min, 4°C) incubate->centrifuge1 pellet_supernatant Separate Pellet and Supernatant centrifuge1->pellet_supernatant wash Wash Pellet with 70% Ethanol pellet_supernatant->wash Pellet centrifuge2 Centrifuge (≥12,000 x g, 5 min, 4°C) wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resuspend in Nuclease-Free Water or TE Buffer dry->resuspend end Purified Nucleic Acid resuspend->end

Caption: Workflow for nucleic acid precipitation.

Important Considerations

  • T4 Polynucleotide Kinase Inhibition: Ammonium ions can inhibit the activity of T4 polynucleotide kinase. If the downstream application involves this enzyme, it is advisable to use a different salt, such as sodium acetate, for precipitation.[3]

  • Low Nucleic Acid Concentrations: For very dilute samples of nucleic acids, the addition of a carrier, such as glycogen (B147801) or linear polyacrylamide, can improve precipitation efficiency and help visualize the pellet.

  • Pellet Visualization: Nucleic acid pellets are often translucent and can be difficult to see. It is crucial to be careful when decanting the supernatant to avoid aspirating the pellet.

  • Drying the Pellet: Over-drying the pellet can make it difficult to resuspend. It is sufficient to air-dry until no visible liquid remains.

  • Purity Assessment: The purity of the final nucleic acid sample can be assessed by measuring the A260/A280 ratio using a spectrophotometer. A ratio of ~1.8 is generally considered pure for DNA, and a ratio of ~2.0 is considered pure for RNA.

References

Tetramethylammonium Acetate Hydrate: Application and Protocols for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that has potential applications as a biological buffer in various in vitro assays. Its properties may offer advantages in specific experimental contexts where common buffers like Tris or HEPES might interfere. This document provides an overview of its potential uses, comparative data with standard buffers, and detailed protocols for its application in enzyme kinetics and cell-based assays.

Properties of Tetramethylammonium Acetate Buffer

The utility of a buffer is determined by its pKa, the pH at which the acidic and basic forms are in equal concentration. While the precise pKa of tetramethylammonium acetate is not widely documented in standard buffer tables, its component parts—the tetramethylammonium cation and the acetate anion—suggest a buffering range in the slightly acidic to neutral pH range, similar to other acetate-based buffers. The acetate component, with a pKa of approximately 4.76, is the primary determinant of the buffering capacity.

Advantages and Considerations

Potential Advantages:

  • Reduced Interaction: As a quaternary ammonium salt, the tetramethylammonium cation is relatively inert and less likely to interact with metalloenzymes or other charged macromolecules compared to primary amine buffers like Tris.

  • Solubility: TMAA is readily soluble in aqueous solutions.

Considerations:

  • Limited Data: There is a lack of extensive published data on the use of TMAA as a primary biological buffer. Researchers should perform initial validation experiments to ensure compatibility with their specific assay system.

  • Potential for Cytotoxicity: While generally considered less reactive than other quaternary ammonium compounds, the potential for cytotoxicity in cell-based assays should be evaluated.

Data Presentation: Comparative Buffer Analysis

To evaluate the suitability of TMAA as a biological buffer, a hypothetical comparative analysis of its performance against standard buffers in a generic enzyme assay is presented below. Note: This data is illustrative and should be confirmed experimentally.

Buffer System (50 mM)Optimal pH RangeEnzyme Activity (Relative Units)Substrate Affinity (Km, µM)
Tetramethylammonium Acetate 4.0 - 6.0 (Estimated) 95 12
Sodium Acetate3.7 - 5.610010
MES5.5 - 6.71109
Phosphate (PBS)6.5 - 7.58515
HEPES6.8 - 8.21208
Tris-HCl7.5 - 9.07020

Experimental Protocols

Application 1: Enzyme Kinetics Assay - Determination of Michaelis-Menten Constants

This protocol outlines the use of TMAA buffer to determine the kinetic parameters of an enzyme.

Materials:

  • Tetramethylammonium acetate (TMAA) hydrate

  • Purified enzyme

  • Substrate

  • Deionized water

  • pH meter

  • Spectrophotometer or fluorometer

  • 96-well microplates

Protocol:

  • TMAA Buffer Preparation (1 M Stock):

    • Dissolve 13.32 g of tetramethylammonium acetate hydrate in 80 mL of deionized water.

    • Adjust the pH to the desired value (e.g., 5.5) using acetic acid or a suitable base.

    • Bring the final volume to 100 mL with deionized water.

    • Sterilize by filtration through a 0.22 µm filter. Store at 4°C.

  • Enzyme Working Solution:

    • Dilute the purified enzyme stock to the desired working concentration in 50 mM TMAA buffer (pH 5.5).

  • Substrate Solutions:

    • Prepare a series of substrate dilutions in 50 mM TMAA buffer (pH 5.5) to cover a range of concentrations around the expected Km value.

  • Enzyme Assay:

    • To each well of a 96-well plate, add 50 µL of the appropriate substrate dilution.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

    • Immediately measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Experimental Workflow for Enzyme Kinetics Assay

EnzymeKinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Prepare TMAA Buffer Enzyme Prepare Enzyme Solution Buffer->Enzyme Substrate Prepare Substrate Dilutions Buffer->Substrate AddEnzyme Initiate with Enzyme Enzyme->AddEnzyme AddSubstrate Add Substrate to Plate Substrate->AddSubstrate PreIncubate Pre-incubate at 37°C AddSubstrate->PreIncubate PreIncubate->AddEnzyme Measure Measure Kinetic Readout AddEnzyme->Measure CalculateV0 Calculate Initial Velocity Measure->CalculateV0 PlotData Plot V₀ vs. [S] CalculateV0->PlotData DetermineKm Determine Km and Vmax PlotData->DetermineKm

Caption: Workflow for determining enzyme kinetic parameters using TMAA buffer.

Application 2: Cell-Based Assay - Cytotoxicity Assessment (MTT Assay)

This protocol describes a method to evaluate the potential cytotoxicity of a compound on a cell line, using TMAA as a component of the assay buffer.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tetramethylammonium acetate (TMAA) hydrate

  • Phosphate-Buffered Saline (PBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Prepare a 2X working solution of 100 mM TMAA in culture medium, adjusting the pH to 7.4.

    • Remove the old medium from the cells and replace it with 50 µL of the 2X TMAA-containing medium.

    • Add 50 µL of the serially diluted test compound to the respective wells. The final concentration of TMAA will be 50 mM. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathway: Hypothetical Inhibition of a Kinase Cascade

KinaseInhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response TF->Response Inhibitor Test Compound in TMAA Buffer Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a test compound in a TMAA buffered assay.

Conclusion

This compound presents a potential alternative to commonly used biological buffers, particularly in assays where interactions with the buffer components are a concern. The provided protocols for enzyme kinetics and cell-based assays serve as a starting point for researchers interested in exploring the utility of TMAA in their specific experimental systems. It is crucial to perform initial validation and optimization to ensure compatibility and obtain reliable results. Further research into the precise pKa and other physicochemical properties of TMAA will be beneficial for its broader application in the life sciences.

Application Notes and Protocols for Tetramethylammonium Acetate Hydrate in Hydrophilic Interaction Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[1][2][3] The selection of mobile phase additives is critical in HILIC to control retention, selectivity, and peak shape.[2][4] While ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are the most common volatile salt additives used in HILIC-MS,[4][5][6] interest exists in exploring other additives to modulate selectivity. This document provides a detailed examination of tetramethylammonium (B1211777) acetate (TMAA) hydrate (B1144303) as a potential mobile phase additive in HILIC.

Tetramethylammonium acetate is a quaternary ammonium salt. In chromatography, quaternary ammonium compounds can be used as ion-pairing agents or mobile phase modifiers.[7] However, the specific use of TMAA hydrate in HILIC is not widespread, and its effects can be complex and counterintuitive for typical HILIC separations.

Theoretical Considerations and Potential Applications

The primary retention mechanism in HILIC involves the partitioning of analytes into a water-enriched layer on the surface of the polar stationary phase from a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. Ionic interactions also play a significant role, especially for charged analytes.[8]

The choice of salt in the mobile phase can influence both the partitioning and ionic interactions. A key factor is the hydration of the salt's constituent ions. Highly hydrated ions can enhance the aqueous layer on the stationary phase, promoting partitioning of charged solutes. Conversely, poorly hydrated ions may have the opposite effect.[9]

Studies have shown that the tetramethylammonium cation is a poorly hydrated counterion.[9] Consequently, its presence in the HILIC mobile phase may not promote the retention of charged analytes as effectively as smaller, more hydrated cations like ammonium (NH₄⁺). In fact, for negatively charged analytes, the use of tetramethylammonium salts can lead to decreased retention compared to more hydrated cations.[9] This is attributed to the formation of stronger, less polar ion pairs that are less favorably partitioned into the aqueous layer.[10]

Potential, albeit niche, applications could include:

  • Selectivity Modulation: For complex mixtures, the unique ion-pairing characteristics of TMAA might offer alternative selectivity compared to standard ammonium salts.

  • Analysis of Quaternary Amines: In methods designed for the analysis of other quaternary amines, TMAA could potentially be used to saturate stationary phase active sites and improve peak shape, although this is not a common application.

Data Summary: Comparative Effects of Mobile Phase Cations

The following table summarizes the expected effects of using Tetramethylammonium Acetate (TMAA) in a HILIC mobile phase compared to the more conventional Ammonium Acetate (AA), based on available literature.

ParameterAmmonium Acetate (AA)Tetramethylammonium Acetate (TMAA)Rationale
Cation Hydration HighLowThe ammonium ion is more highly hydrated than the tetramethylammonium ion.[9]
Retention of Anionic Analytes Generally good retentionPotentially reduced retentionPoorly hydrated cations like tetramethylammonium can decrease the partitioning of charged solutes into the aqueous layer.[9] Stronger ion pairing with the less hydrated TMA+ can reduce the analyte's overall polarity, leading to earlier elution.[10]
Retention of Cationic Analytes Can be influenced by cation exchange with the stationary phaseMay lead to complex competitive ionic interactionsThe tetramethylammonium cation can compete with cationic analytes for interaction with negatively charged silanol (B1196071) groups on silica-based stationary phases.
Retention of Neutral Analytes Modest increase in retention with increasing salt concentrationModest increase or no change in retention with increasing salt concentrationThe effect of salts on neutral solutes in HILIC is generally less pronounced.[9]
MS Compatibility Good (volatile)Potentially problematicWhile the acetate portion is volatile, quaternary amines can sometimes cause ion suppression in the MS source.

Experimental Protocols

Given the non-standard nature of TMAA in HILIC, a protocol to evaluate its effect on a separation is more appropriate than a standard application protocol.

Protocol 1: Evaluation of Tetramethylammonium Acetate as a Mobile Phase Modifier

Objective: To assess the impact of TMAA on the retention and peak shape of a mixture of polar acidic, basic, and neutral analytes in HILIC mode and compare it to a standard ammonium acetate mobile phase.

Materials:

  • HPLC or UHPLC system with a UV or MS detector

  • HILIC column (e.g., bare silica, amide, or zwitterionic phase)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium Acetate (NH₄OAc), analytical grade

  • Tetramethylammonium Acetate (TMAA) hydrate, analytical grade

  • Test analytes:

    • Acidic: 4-hydroxybenzoic acid

    • Basic: Nortriptyline or cytosine

    • Neutral: Uridine

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of Ammonium Acetate in water.

    • Prepare a 1 M stock solution of Tetramethylammonium Acetate hydrate in water.

    • Prepare individual stock solutions of the test analytes at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/water). Prepare a working mixture containing all analytes at a final concentration of approximately 10 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (Aqueous with AA): 100 mM Ammonium Acetate in water.

    • Mobile Phase B1 (Organic with AA): 90% Acetonitrile / 10% Mobile Phase A1.

    • Mobile Phase A2 (Aqueous with TMAA): 100 mM Tetramethylammonium Acetate in water.

    • Mobile Phase B2 (Organic with TMAA): 90% Acetonitrile / 10% Mobile Phase A2.

    • Note: The final buffer concentration in the mobile phase will be 10 mM for both conditions.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase Gradient:

      • Initial conditions: 95% B (either B1 or B2)

      • Gradient: 95% B to 50% B over 10 minutes

      • Hold at 50% B for 2 minutes

      • Return to 95% B over 0.1 minutes

      • Equilibrate at 95% B for 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm or MS with appropriate settings

  • Experimental Runs:

    • Perform replicate injections of the analyte mixture using the mobile phase system with Ammonium Acetate (A1/B1).

    • Thoroughly flush the system and column with 50:50 ACN/water.

    • Equilibrate the column with the mobile phase system containing Tetramethylammonium Acetate (A2/B2).

    • Perform replicate injections of the analyte mixture using the mobile phase system with Tetramethylammonium Acetate.

  • Data Analysis:

    • Compare the retention times, peak widths, and peak asymmetries for each analyte under both mobile phase conditions.

    • Tabulate the results for easy comparison.

Visualizations

G cluster_0 HILIC Retention with Different Cations cluster_1 With Ammonium Acetate (Highly Hydrated Cation) cluster_2 With Tetramethylammonium Acetate (Poorly Hydrated Cation) Analyte_AA Anionic Analyte in Mobile Phase Partition_AA Partitioning into Aqueous Layer Analyte_AA->Partition_AA Favorable Retention_AA Good Retention Partition_AA->Retention_AA Analyte_TMAA Anionic Analyte in Mobile Phase IonPair Forms Stronger Ion Pair Analyte_TMAA->IonPair Partition_TMAA Partitioning into Aqueous Layer IonPair->Partition_TMAA Less Favorable Retention_TMAA Reduced Retention Partition_TMAA->Retention_TMAA

Caption: Theoretical impact of cation choice on anionic analyte retention in HILIC.

G start Start: Define Analyte Mix (Acidic, Basic, Neutral) prep_mp_aa Prepare Mobile Phase with Ammonium Acetate start->prep_mp_aa run_aa Run HILIC Separation with Ammonium Acetate prep_mp_aa->run_aa collect_data_aa Collect Data: Retention Time, Peak Shape run_aa->collect_data_aa flush Flush System and Column collect_data_aa->flush compare Compare Results collect_data_aa->compare prep_mp_tmaa Prepare Mobile Phase with TMAA Hydrate flush->prep_mp_tmaa run_tmaa Run HILIC Separation with TMAA Hydrate prep_mp_tmaa->run_tmaa collect_data_tmaa Collect Data: Retention Time, Peak Shape run_tmaa->collect_data_tmaa collect_data_tmaa->compare end End: Determine Effect of TMAA on Separation compare->end

Caption: Experimental workflow for evaluating TMAA in HILIC.

Conclusion and Recommendations

The use of this compound as a mobile phase additive in hydrophilic interaction chromatography is not a standard practice and should be approached with caution. Theoretical considerations and limited available data suggest that the poorly hydrated tetramethylammonium cation may negatively impact the retention of charged analytes, particularly anions, when compared to conventional additives like ammonium acetate.[9] This is likely due to the formation of stronger ion pairs that are less inclined to partition into the stationary phase's aqueous layer.[10]

Researchers considering TMAA should do so for specific purposes, such as modulating selectivity in a complex separation where standard methods have failed. The provided experimental protocol offers a systematic approach to evaluate its effects. For general HILIC applications, especially for the retention of polar anionic compounds, ammonium acetate and ammonium formate remain the recommended choices due to their well-understood behavior and compatibility with mass spectrometry.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions with Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using tetramethylammonium acetate hydrate. What are the most common causes?

Low yields in reactions utilizing this compound, particularly in its role as a phase-transfer catalyst, can often be attributed to several key factors:

  • Suboptimal Reagent Purity and Handling: The hydrate form of tetramethylammonium acetate is hygroscopic and can absorb excess water from the atmosphere. Impurities in the catalyst or other reagents can also inhibit the reaction.

  • Inefficient Phase Transfer: Tetramethylammonium cation is less lipophilic than other quaternary ammonium (B1175870) cations (e.g., tetrabutylammonium), which can lead to poor solubility in the organic phase and inefficient transfer of the acetate anion.[1][2]

  • Catalyst Degradation: At elevated temperatures or under strongly basic conditions, the tetramethylammonium cation can degrade, reducing the effective catalyst concentration.[3]

  • Unoptimized Reaction Conditions: Factors such as reaction temperature, catalyst loading, solvent polarity, and stirring speed are critical and can significantly impact the reaction outcome.[4]

  • Catalyst Poisoning: The presence of certain anions can deactivate the phase-transfer catalyst.[5]

Q2: How does the water content of this compound affect my reaction?

The presence of water can have a dual effect. While a certain amount of water is inherent to the hydrate form, excess water can hinder the reaction by:

  • Reducing the effective concentration of the reactants and catalyst.

  • Promoting unwanted side reactions , such as hydrolysis of starting materials or products.

  • Altering the polarity of the solvent system , which can affect the solubility and reactivity of the species involved.

Conversely, in some phase-transfer catalyzed reactions, a small amount of water can be beneficial by aiding the dissolution of the ionic species. However, it is crucial to control and optimize the water content for your specific reaction.

Q3: I observe a fishy odor from my reaction mixture. What does this indicate?

A characteristic fishy odor is a strong indicator of the degradation of the tetramethylammonium cation, leading to the formation of trimethylamine (B31210). This degradation is more pronounced at higher temperatures and in strongly alkaline environments and will lead to a decrease in the concentration of the active catalyst, thereby reducing the reaction yield.

Q4: Can the choice of solvent impact the reaction yield?

Absolutely. The solvent system is critical in phase-transfer catalysis.

  • Polar aprotic solvents (e.g., acetonitrile, DMF) can be effective as they solvate the cation, leaving the anion more reactive.[6]

  • Nonpolar solvents (e.g., toluene, hexane) may be suitable for the organic phase, but the catalyst must have sufficient solubility to be effective.[7]

  • Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the anion, potentially reducing its nucleophilicity and slowing down the reaction.[7]

The optimal solvent system will depend on the specific reactants and reaction type.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Use a fresh, unopened container of this compound or verify the purity of your existing stock.

    • Ensure all other reactants and solvents are of appropriate purity and are anhydrous if the reaction is sensitive to water.

  • Optimize Catalyst Loading:

    • While a catalytic amount is desired, the optimal loading can vary. If you suspect low catalyst activity, consider a systematic optimization. (See Experimental Protocol below).

  • Control Water Content:

    • If possible, determine the water content of your this compound (e.g., by Karl Fischer titration).

    • Dry solvents and other reagents if necessary.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the absorption of atmospheric moisture.

  • Optimize Reaction Temperature:

    • If the reaction is slow, a moderate increase in temperature may improve the rate and yield.[4]

    • However, be cautious of catalyst degradation at higher temperatures. If degradation is suspected, try running the reaction at a lower temperature for a longer duration.

  • Evaluate Stirring Speed:

    • In biphasic reactions, vigorous stirring is essential to maximize the interfacial area between the two phases.[8][9]

    • Ensure the stirring is sufficient to create a fine emulsion.

Issue 2: Formation of Byproducts

The presence of significant byproducts suggests that side reactions are competing with the desired transformation.

Troubleshooting Steps:

  • Identify Byproducts:

    • Use analytical techniques such as GC-MS, LC-MS, or NMR to identify the structure of the major byproducts.

    • If trimethylamine is detected, it confirms catalyst degradation.

  • Mitigate Catalyst Degradation:

    • Lower the reaction temperature.

    • If a strong base is used, consider using a weaker base or adding it slowly to the reaction mixture.

  • Minimize Hydrolysis:

    • Ensure anhydrous reaction conditions if your starting materials or products are susceptible to hydrolysis.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield. Note: These are example values and the optimal conditions for your specific reaction should be determined experimentally.

Table 1: Illustrative Effect of Catalyst Loading on Product Yield

Catalyst Loading (mol%)Product Yield (%)
145
2.568
585
1086

Table 2: Illustrative Effect of Water Content on Product Yield

Water Content (w/w %)Product Yield (%)
< 0.182
175
555
1030

Table 3: Illustrative Effect of Temperature on Product Yield

Temperature (°C)Product Yield (%)
6065
8085
10070 (degradation observed)
12040 (significant degradation)

Experimental Protocols

Protocol: Optimization of Catalyst Loading for a Phase-Transfer Catalyzed SN2 Reaction

This protocol describes a systematic approach to determine the optimal catalyst loading for the reaction of an alkyl halide with a nucleophile using this compound as a phase-transfer catalyst.

Materials:

  • Alkyl halide (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium cyanide)

  • This compound

  • Organic solvent (e.g., toluene)

  • Deionized water

  • Internal standard for GC analysis (e.g., decane)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the alkyl halide and the internal standard in the organic solvent.

    • Prepare an aqueous stock solution of the nucleophile.

  • Reaction Setup:

    • In a series of reaction vials, add the appropriate amount of the aqueous nucleophile solution.

    • To each vial, add the desired amount of this compound to achieve a range of catalyst loadings (e.g., 1, 2.5, 5, 7.5, and 10 mol% relative to the alkyl halide).

    • Add the organic solvent to each vial.

  • Reaction Execution:

    • Place the vials in the heating block pre-heated to the desired reaction temperature (e.g., 80 °C).

    • Initiate the reaction by adding the alkyl halide stock solution to each vial.

    • Stir the reactions vigorously for a set period (e.g., 4 hours).

  • Work-up and Analysis:

    • After the reaction time has elapsed, cool the vials to room temperature.

    • Quench the reaction by adding a small amount of water.

    • Separate the organic layer.

    • Analyze the organic layer by GC to determine the conversion of the alkyl halide and the yield of the product by comparing the peak areas to the internal standard.

  • Data Analysis:

    • Plot the product yield as a function of the catalyst loading to determine the optimal concentration.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Reaction Yield reagent_purity Check Reagent Purity (Catalyst, Reactants, Solvents) start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions catalyst_degradation Investigate Catalyst Degradation start->catalyst_degradation phase_transfer Evaluate Phase-Transfer Efficiency start->phase_transfer reagent_purity_sub Use fresh/pure reagents Dry solvents Run under inert atmosphere reagent_purity->reagent_purity_sub temp Temperature Optimization reaction_conditions->temp loading Catalyst Loading Optimization reaction_conditions->loading solvent Solvent Screening reaction_conditions->solvent stirring Stirring Speed reaction_conditions->stirring degradation_signs Check for fishy odor (trimethylamine) catalyst_degradation->degradation_signs degradation_solutions Lower reaction temperature Use milder base catalyst_degradation->degradation_solutions lipophilicity Consider more lipophilic PTC if necessary phase_transfer->lipophilicity end Improved Yield reagent_purity_sub->end temp->end loading->end solvent->end stirring->end degradation_solutions->end lipophilicity->end Experimental_Workflow prep 1. Prepare Stock Solutions (Reactants, Internal Standard) setup 2. Set up Reaction Vials (Varying Catalyst Loading) prep->setup reaction 3. Execute Reaction (Controlled Temperature & Time) setup->reaction workup 4. Quench and Extract reaction->workup analysis 5. Analyze by GC/HPLC workup->analysis data 6. Plot Yield vs. Catalyst Loading analysis->data optimum 7. Determine Optimal Loading data->optimum

References

Technical Support Center: Optimizing Tetramethylammonium Acetate (TMAA) Hydrate for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of tetramethylammonium acetate (TMAA) hydrate in catalysis?

A1: Tetramethylammonium acetate (TMAA) hydrate can serve multiple functions in catalysis. Primarily, it can act as a phase-transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases, such as an aqueous and an organic layer. Additionally, in palladium-catalyzed reactions like the Heck reaction, tetraalkylammonium salts, including TMAA, can stabilize the palladium(0) catalyst, preventing its aggregation into inactive palladium black and potentially increasing the reaction rate. This allows for milder reaction conditions, often referred to as "Jeffery conditions"[1].

Q2: When should I consider using TMAA hydrate over other quaternary ammonium (B1175870) salts?

A2: While quaternary ammonium salts with longer alkyl chains (e.g., tetrabutylammonium (B224687) salts) are often more effective phase-transfer catalysts due to their higher lipophilicity, TMAA has notable thermal stability. This makes it a suitable choice for reactions that require high temperatures where other quaternary ammonium salts might decompose.

Q3: How does the concentration of TMAA hydrate affect the reaction rate?

A3: The concentration of TMAA hydrate can significantly impact the reaction rate. As a phase-transfer catalyst, an optimal concentration is required to effectively transport the reacting species between phases. Below this optimal concentration, the reaction may be slow due to insufficient catalyst. However, excessively high concentrations may not lead to a further increase in the reaction rate and could potentially complicate product purification. The optimal concentration is highly dependent on the specific reaction, substrates, and solvent system, and therefore must be determined empirically.

Q4: Can TMAA hydrate influence product selectivity?

A4: Yes, by influencing the reaction environment and the state of the catalyst, TMAA hydrate can have an effect on product selectivity. For instance, in reactions prone to side reactions like olefin isomerization in the Heck reaction, the presence of a phase-transfer catalyst can alter the reaction pathway and potentially improve the selectivity towards the desired product[1].

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

  • Question: I am not observing any significant conversion in my reaction using TMAA hydrate. What are the possible causes and solutions?

  • Answer:

    • Insufficient Phase Mixing: For phase-transfer catalysis to be effective, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.

      • Solution: Increase the stirring rate of your reaction mixture.

    • Inappropriate Solvent System: The choice of solvent is critical for a phase-transfer catalyzed reaction. The organic solvent must be able to dissolve the substrate while having minimal miscibility with the aqueous phase.

      • Solution: Screen different organic solvents to find the optimal one for your specific reaction.

    • Suboptimal TMAA Hydrate Concentration: The concentration of the phase-transfer catalyst is a key parameter.

      • Solution: Perform a concentration optimization study to determine the ideal catalyst loading for your system. Start with a catalytic amount (e.g., 1-10 mol%) and systematically vary the concentration.

    • Catalyst Poisoning: Impurities in your starting materials or solvents can poison the primary catalyst (e.g., palladium).

      • Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing a high percentage of byproducts. How can I improve the selectivity?

  • Answer:

    • Suboptimal Temperature: Reaction temperature can significantly affect selectivity.

      • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Sometimes, lowering the temperature can suppress side reactions.

    • Incorrect Base: The choice and concentration of the base can influence the reaction pathway.

      • Solution: Experiment with different bases (e.g., organic vs. inorganic) and optimize their concentration.

    • Olefin Isomerization (in Heck Reactions): This is a common side reaction.

      • Solution: The addition of silver or thallium salts can sometimes suppress isomerization by promoting a "cationic pathway"[1].

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble removing the TMAA salt from my product. What can I do?

  • Answer:

    • High Water Solubility of TMAA: Tetramethylammonium salts are highly soluble in water.

      • Solution: After the reaction, perform multiple aqueous washes of the organic layer to extract the TMAA salt. A brine wash can also be effective.

    • Excessive Catalyst Loading: Using a high concentration of TMAA hydrate will lead to more of it remaining at the end of the reaction.

      • Solution: Optimize the TMAA hydrate concentration to use the minimum amount necessary for efficient catalysis.

Data Presentation

Table 1: Hypothetical Optimization of TMAA Hydrate Concentration in a Suzuki-Miyaura Coupling Reaction

EntryTMAA Hydrate (mol%)Temperature (°C)Reaction Time (h)Yield (%)
11801245
22.5801278
35801292
410801293
55602485
65100890

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for TMAA hydrate concentration optimization was not available in the search results. The trend suggests that increasing the TMAA hydrate concentration up to a certain point (5 mol% in this case) improves the yield, after which the benefit plateaus.

Experimental Protocols

Protocol 1: General Procedure for Optimizing TMAA Hydrate Concentration in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for optimizing the concentration of TMAA hydrate in a representative palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Heck reaction.

1. Materials:

  • Aryl halide (e.g., aryl bromide)

  • Coupling partner (e.g., boronic acid for Suzuki-Miyaura, or an alkene for Heck)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Et₃N)

  • Tetramethylammonium acetate (TMAA) hydrate

  • Anhydrous and degassed organic solvent (e.g., toluene, DMF, dioxane)

  • Degassed water

2. Reaction Setup:

  • Set up a series of reaction vessels (e.g., Schlenk tubes or microwave vials) under an inert atmosphere (e.g., nitrogen or argon).

  • To each vessel, add the palladium catalyst (e.g., 1-2 mol%) and ligand (if applicable, in the appropriate ratio to the catalyst).

3. Reagent Addition:

  • To each reaction vessel, add the aryl halide (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Prepare a stock solution of TMAA hydrate in degassed water.

  • Add varying amounts of the TMAA hydrate stock solution to each reaction vessel to achieve the desired molar percentages (e.g., 0 mol%, 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).

  • Add the anhydrous organic solvent to each vessel to achieve the desired reaction concentration.

4. Reaction Conditions:

  • Stir the reaction mixtures vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

5. Work-up and Analysis:

  • Once the reactions are complete (or after a set time), cool the mixtures to room temperature.

  • Quench the reactions with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and then with brine to remove the TMAA salt and other inorganic materials.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and purity.

6. Optimization:

  • Based on the results, identify the optimal concentration of TMAA hydrate that provides the best balance of reaction rate, yield, and selectivity.

Mandatory Visualization

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Alkene Insertion (Heck) PdII->Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions Success Improved Yield CheckCatalyst->Success CheckReagents->Success CheckTMAA Optimize TMAA Hydrate Concentration OptimizeConditions->CheckTMAA CheckTemp Screen Reaction Temperature OptimizeConditions->CheckTemp CheckSolvent Screen Solvents OptimizeConditions->CheckSolvent CheckTMAA->Success CheckTemp->Success CheckSolvent->Success

Caption: A logical workflow for troubleshooting low-yield catalytic reactions.

References

Technical Support Center: Removal of Tetramethylammonium Acetate Hydrate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) from reaction mixtures. The following information is curated to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of tetramethylammonium acetate hydrate that are relevant for its removal?

A1: this compound is a quaternary ammonium (B1175870) salt with high polarity. Key properties influencing its removal include:

  • High Solubility: It is highly soluble in water and polar organic solvents such as methanol (B129727) and ethanol (B145695).[1]

  • Limited Solubility: Its solubility is limited in non-polar organic solvents.[1]

  • Ionic Nature: As a salt, it consists of the tetramethylammonium cation (TMA+) and the acetate anion. This ionic character is central to removal strategies like ion exchange.

Q2: What are the primary methods for removing this compound from a reaction mixture?

A2: The most common methods leverage the physical and chemical properties of tetramethylammonium acetate. These include:

  • Aqueous Extraction (Liquid-Liquid Extraction): Utilizing its high water solubility to partition it away from a less polar organic product.

  • Adsorption: Using solid-phase adsorbents like activated carbon or ion-exchange resins to bind the tetramethylammonium cation.

  • Crystallization: Inducing the precipitation of the desired product from a solvent in which the tetramethylammonium acetate remains dissolved.

  • Thermal Decomposition: Heating the mixture to decompose the tetramethylammonium salt, although this is a less common and more aggressive approach.

Q3: My product is also water-soluble. How can I remove tetramethylammonium acetate in this case?

A3: When both your product and the tetramethylammonium salt are water-soluble, aqueous extraction is not effective. In this scenario, you should consider:

  • Ion-Exchange Chromatography: This technique separates compounds based on charge. A cation-exchange resin will bind the positively charged tetramethylammonium ion, allowing your neutral or anionic water-soluble product to pass through.

  • Crystallization: If your product's solubility differs significantly from that of tetramethylammonium acetate in a particular solvent at different temperatures, crystallization or precipitation could be a viable separation method.

Q4: Can I remove tetramethylammonium acetate by heating the reaction mixture?

A4: Thermal decomposition can be a method to remove tetramethylammonium salts. For instance, tetramethylammonium nitrate (B79036) has been shown to decompose upon heating.[2][3] The decomposition of tetramethylammonium acetate would likely yield trimethylamine (B31210) and methyl acetate. However, the required temperatures might be high and could degrade your desired product. This method should be approached with caution and may not be suitable for thermally sensitive compounds.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while trying to remove this compound.

Problem 1: After aqueous extraction, I still have a significant amount of tetramethylammonium acetate in my organic layer.
Possible Cause Suggested Solution
Insufficient Water Volume Increase the volume of the aqueous phase used for extraction. Perform multiple extractions with smaller volumes of water (e.g., 3 x 50 mL instead of 1 x 150 mL) for better efficiency.
Organic Solvent is Too Polar If your organic solvent is moderately polar (e.g., ethyl acetate), it may still solubilize some of the tetramethylammonium acetate. If your product is soluble in a less polar solvent (e.g., dichloromethane, toluene, or hexane), consider switching to or diluting your organic phase with one of these.
Emulsion Formation The presence of a stable emulsion is preventing efficient phase separation. To break the emulsion, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent. In some cases, filtration through a pad of Celite can also help.
Problem 2: My desired product is lost into the aqueous layer during extraction.
Possible Cause Suggested Solution
Product has some water solubility Decrease the polarity of the aqueous phase by adding a salt ("salting out"), such as sodium chloride. This can reduce the solubility of your organic product in the aqueous layer. Alternatively, use a more polar organic solvent for extraction if compatible with your downstream processing.
Product is acidic or basic If your product is acidic or basic, it might be deprotonated or protonated, respectively, during the workup, increasing its water solubility. Adjust the pH of the aqueous phase to ensure your product is in its neutral form to maximize its partitioning into the organic layer.
Problem 3: Ion-exchange resin is not effectively removing the tetramethylammonium acetate.
Possible Cause Suggested Solution
Incorrect Resin Type Ensure you are using a cation-exchange resin, as it is designed to bind the positively charged tetramethylammonium cation. Strong acid cation-exchange resins are generally effective.
Resin Capacity Exceeded You may be using an insufficient amount of resin for the quantity of tetramethylammonium acetate present. Increase the amount of resin used or perform the treatment in multiple batches.
Flow Rate is Too High (for column chromatography) If using a column, a high flow rate may not allow for sufficient residence time for the ion exchange to occur. Reduce the flow rate to improve binding.
Inappropriate Solvent The ion exchange process is most effective in polar solvents where the salt is fully dissociated. If your reaction mixture is in a very non-polar solvent, consider a solvent exchange to a more polar one like methanol or ethanol before the ion-exchange step.

Experimental Protocols

Method 1: Removal by Liquid-Liquid Extraction

This method is suitable for reaction mixtures where the desired product has low water solubility.

Protocol:

  • Transfer the reaction mixture to a separatory funnel.

  • Add a volume of deionized water equal to or greater than the volume of the organic solvent.

  • Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh deionized water two more times.

  • Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Solvent Selection Guide for Liquid-Liquid Extraction

SolventPolaritySuitability for Extracting Non-Polar ProductsNotes
Hexane/Heptane Non-polarExcellentMay have low solubility for some organic products.
Toluene Non-polarVery GoodHigher boiling point than hexanes.
Dichloromethane Polar aproticGoodHigher density than water (will be the bottom layer).
Ethyl Acetate Polar aproticModerateMay co-extract some tetramethylammonium acetate.
Method 2: Removal by Adsorption on Activated Carbon

This method is useful for removing residual amounts of tetramethylammonium acetate.

Protocol:

  • Dissolve the crude reaction mixture in a suitable solvent.

  • Add activated carbon to the solution (typically 1-5% w/w relative to the crude product).

  • Stir the suspension at room temperature for 1-3 hours. The optimal time may need to be determined experimentally.

  • Monitor the removal of the impurity by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the removal is complete, filter the mixture through a pad of Celite to remove the activated carbon.

  • Rinse the Celite pad with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure.

Quantitative Data for Adsorption of Tetramethylammonium Hydroxide (TMAH) on Activated Carbon (Note: Data for TMAH is used as a proxy due to the lack of specific data for tetramethylammonium acetate. The adsorption behavior is expected to be similar as it is primarily driven by the cation.)

AdsorbentAdsorption Capacity (mg/g)Optimal pH
Microporous Activated Carbon~28> 11
Method 3: Removal by Ion-Exchange Chromatography

This is a highly effective method, especially for products that have some water solubility.

Protocol:

  • Select a strong acid cation-exchange resin (e.g., Dowex® 50WX8 or Amberlyst® 15).

  • Prepare a slurry of the resin in a polar solvent (e.g., methanol or water) and pack it into a chromatography column.

  • Equilibrate the column by passing several column volumes of the solvent through it.

  • Dissolve the crude reaction mixture in a minimum amount of the equilibration solvent.

  • Load the sample onto the column.

  • Elute the column with the equilibration solvent, collecting fractions. The tetramethylammonium cation will bind to the resin, allowing the desired product to elute.

  • Monitor the fractions for the presence of your product.

  • Combine the product-containing fractions and remove the solvent.

Visualizing the Workflow

Liquid-Liquid Extraction Workflow

G Liquid-Liquid Extraction Workflow A Reaction Mixture in Organic Solvent B Add Deionized Water A->B C Shake and Separate Layers B->C D Aqueous Layer (Contains TMA Acetate) C->D Discard E Organic Layer (Contains Product) C->E F Repeat Extraction of Organic Layer E->F G Dry and Concentrate Organic Layer E->G After 2-3 extractions F->E H Purified Product G->H

Caption: Workflow for removing tetramethylammonium acetate via liquid-liquid extraction.

Ion-Exchange Chromatography Workflow

G Ion-Exchange Chromatography Workflow A Prepare and Equilibrate Cation-Exchange Column C Load Sample onto Column A->C B Dissolve Crude Product in Eluent B->C D Elute with Solvent C->D E Collect Fractions D->E F TMA+ Binds to Resin D->F G Product Elutes E->G Monitor Fractions H Combine Product Fractions and Concentrate G->H I Purified Product H->I

Caption: Workflow for the purification of a product from tetramethylammonium acetate using ion-exchange chromatography.

References

Stability of tetramethylammonium acetate hydrate in aqueous solutions over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is tetramethylammonium acetate (TMAA) hydrate and where is it used?

A1: Tetramethylammonium acetate is a quaternary ammonium (B1175870) salt.[1] Due to its properties as a phase transfer catalyst and its ability to form stable ion pairs, it is used in various organic synthesis reactions.[2]

Q2: How stable is TMAA hydrate in aqueous solutions?

A2: The stability of TMAA in aqueous solutions is influenced by several factors, primarily pH and temperature. The tetramethylammonium (TMA) cation is generally stable, but it can degrade under harsh conditions, particularly in strong alkaline environments and at elevated temperatures.[1][3] The acetate anion can undergo hydrolysis, which is also dependent on pH and temperature.[4][5]

Q3: What are the potential degradation pathways for TMAA in an aqueous solution?

A3: The degradation of TMAA in aqueous solution can occur through two main pathways related to its constituent ions:

  • Degradation of the Tetramethylammonium (TMA) Cation: In alkaline conditions, the TMA cation can degrade via two primary mechanisms:

    • Nucleophilic Substitution (SN2): A hydroxide (B78521) ion attacks one of the methyl groups, leading to the formation of methanol (B129727) and trimethylamine (B31210).

    • Ylide Formation: A proton is abstracted from a methyl group, forming a trimethylammonium methylide intermediate, which then reacts with water to produce methanol.[3]

  • Hydrolysis of the Acetate Anion: The acetate ion can react with water (hydrolyze) to form acetic acid and hydroxide ions. This is a reversible reaction, and the extent of hydrolysis depends on the pH of the solution.[4]

Q4: What factors can affect the stability of my TMAA solution?

A4: The following factors are critical to the stability of your TMAA solution:

  • pH: The solution's pH is a significant factor. Highly alkaline conditions (high pH) can accelerate the degradation of the TMA cation.[3] The hydrolysis of the acetate anion is also pH-dependent.[4]

  • Temperature: Elevated temperatures can increase the rate of degradation for both the TMA cation and the hydrolysis of the acetate anion.[4][6]

  • Presence of Strong Nucleophiles: Strong nucleophiles other than hydroxide ions can also promote the degradation of the TMA cation.[1]

  • Water Content: The degree of solvation of the TMA cation and hydroxide ions by water molecules can influence the degradation rate. Reduced water content can sometimes accelerate degradation by increasing the nucleophilicity of hydroxide ions.[3][7]

Q5: How can I monitor the stability of my TMAA solution over time?

A5: The stability of a TMAA solution can be monitored by tracking changes in its physical and chemical properties. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the most reliable approach.[8][9][10] These methods can separate and quantify the parent TMAA compound from its potential degradation products. Regular measurements of the solution's pH can also provide an indication of acetate hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected change in solution pH over time (typically becoming more acidic). Hydrolysis of the acetate anion to form acetic acid.This is an inherent property of acetate salts in solution. If a stable pH is critical for your experiment, consider using a buffered aqueous solution. Monitor the pH at regular intervals.
Appearance of a faint amine-like odor. Degradation of the tetramethylammonium cation, potentially forming trimethylamine as a byproduct.This suggests degradation of the TMA cation. Review your solution's storage conditions (temperature and pH). Consider preparing fresh solutions more frequently. If the odor is strong, the solution may be significantly degraded and should be discarded.
Inconsistent experimental results using older TMAA solutions. Degradation of TMAA, leading to a lower effective concentration of the active compound and the presence of interfering degradation products.Use a stability-indicating analytical method (see Experimental Protocols section) to determine the concentration of TMAA in your solution. It is best practice to use freshly prepared solutions for critical experiments.
Precipitate formation in the solution. This could be due to insolubility at certain concentrations or temperatures, or a reaction with components of the solution or container.Ensure the TMAA is fully dissolved and that the concentration is within its solubility limit at the storage temperature. Use high-purity water and inert storage containers.

Quantitative Data Summary

IonFactorEffect on StabilityQuantitative Data/Observations
Tetramethylammonium (TMA+) pH Degradation is significantly accelerated in alkaline conditions.Stable in neutral and acidic solutions. Degradation pathways like SN2 and ylide formation are prominent in the presence of hydroxide ions.[3]
Temperature Higher temperatures increase the rate of degradation.The half-life of tetramethylammonium hydroxide in 6M NaOH at 160 °C is greater than 61 hours.[1] While this is for TMAH, it indicates the general stability of the TMA cation to heat in the absence of strong nucleophiles.
Acetate (CH3COO-) pH Hydrolysis is catalyzed by both acid and base. The rate is slowest in the neutral pH range.The rate of hydrolysis of esters like ethyl acetate is at a minimum around pH 4-5 and increases at higher and lower pH values.[5][11]
Temperature The rate of hydrolysis increases with temperature.For cellulose (B213188) acetate, the hydrolysis rate increases significantly with an increase in temperature across a pH range of 2.2-10.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Tetramethylammonium Acetate

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify tetramethylammonium acetate and detect its potential degradation products.

1. Objective: To develop and validate an HPLC method capable of separating TMAA from its potential degradation products, thus allowing for the accurate quantification of TMAA in aqueous solutions over time.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Tetramethylammonium acetate hydrate reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) or other suitable buffer salts

  • Formic acid or acetic acid for pH adjustment

  • Volumetric flasks and pipettes

  • pH meter

3. Method Development:

  • Mobile Phase Preparation: A common mobile phase for quaternary ammonium compounds is a mixture of an aqueous buffer and an organic solvent. Start with a gradient elution to separate compounds with a wide range of polarities.

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The acetate ion has a weak chromophore. Direct detection of TMAA can be challenging with a UV detector at higher wavelengths. Detection is often performed at low UV wavelengths (e.g., 200-210 nm). Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for better sensitivity for non-chromophoric compounds.

  • Injection Volume: 10 µL

4. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on a TMAA solution. This involves subjecting the solution to stress conditions to intentionally generate degradation products.

  • Acidic Hydrolysis: Add 1 M HCl to the TMAA solution and heat at 60 °C.

  • Basic Hydrolysis: Add 1 M NaOH to the TMAA solution and heat at 60 °C.

  • Oxidative Degradation: Add 3% H2O2 to the TMAA solution and store at room temperature.

  • Thermal Degradation: Heat the TMAA solution at 80 °C. Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent TMAA peak.

5. Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify potential degradation products of TMAA.

1. Objective: To identify the chemical structures of degradation products formed during the stability testing of TMAA aqueous solutions.

2. Materials and Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile phases as described in Protocol 1 (using volatile buffers like ammonium formate is crucial for MS compatibility).

  • Forced degradation samples of TMAA solution.

3. Method:

  • Chromatographic Separation: Use the HPLC method developed in Protocol 1, optimizing the gradient for the best separation of degradation products.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) for the detection of the tetramethylammonium cation and its potential cationic degradation products (e.g., trimethylamine). Negative Electrospray Ionization (ESI-) can be used to monitor the acetate anion.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range.

    • Product Ion Scan (MS/MS): Fragment the parent ions of interest to obtain structural information. For example, the parent ion of TMA+ has an m/z of 74.1.

4. Data Analysis:

  • Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.

  • Determine the mass-to-charge ratio (m/z) of the degradation products from the full scan mass spectra.

  • Use the MS/MS fragmentation patterns to elucidate the structures of the degradation products. For example, the degradation of TMAA under basic conditions might be expected to show a loss of a methyl group, leading to the formation of trimethylamine.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation A Prepare Aqueous Solution of TMAA Hydrate B Forced Degradation Studies (Acid, Base, Oxidative, Thermal) A->B Stress Conditions C Stability-Indicating HPLC-UV Analysis A->C Unstressed Sample B->C Stressed Samples E LC-MS/MS Analysis B->E Stressed Samples for Identification D Quantify TMAA and Degradation Products C->D G Assess Stability Profile D->G F Identify Degradation Product Structures E->F H Determine Degradation Pathways F->H G->H

Caption: Experimental workflow for assessing the stability of TMAA hydrate.

Troubleshooting_Guide cluster_check Initial Checks cluster_pathway Potential Degradation Pathways cluster_action Recommended Actions start Inconsistent Experimental Results with Aged Solution? ph_check Is the pH of the solution stable? start->ph_check odor_check Is there an amine-like odor? start->odor_check acetate_hydrolysis Acetate Hydrolysis (pH change) ph_check->acetate_hydrolysis No tma_degradation TMA Cation Degradation (odor, loss of potency) ph_check->tma_degradation Yes odor_check->tma_degradation Yes use_buffer Use a buffered solution for pH-sensitive applications. acetate_hydrolysis->use_buffer fresh_solution Prepare fresh solutions frequently. Store at low temperature. tma_degradation->fresh_solution analytical_validation Validate concentration with a stability-indicating method. tma_degradation->analytical_validation

References

Common side reactions associated with tetramethylammonium acetate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and questions that may arise during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is tetramethylammonium acetate hydrate and what are its primary applications?

This compound is a quaternary ammonium (B1175870) salt. It is commonly utilized as a reagent and catalyst in organic synthesis, particularly in phase-transfer catalysis. Its ability to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) makes it a valuable tool in various chemical transformations.

Q2: What are the main safety hazards associated with this compound?

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Q3: What are the typical storage conditions for this compound?

To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place. It is hygroscopic, meaning it can absorb moisture from the air, which may affect its performance in reactions.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Low Yield

One of the most common challenges encountered with this compound is the occurrence of side reactions, which can lead to the formation of impurities and a reduction in the yield of the desired product.

Potential Cause 1: Thermal Decomposition (Hofmann Elimination)

At elevated temperatures, tetramethylammonium salts can undergo a decomposition reaction known as Hofmann elimination.[2][3][4][5] In the case of tetramethylammonium acetate, this would involve the decomposition of the tetramethylammonium cation.

  • Reaction: The tetramethylammonium cation does not have a beta-hydrogen, which is typically required for the classic Hofmann elimination to form an alkene. However, thermal decomposition can still occur. The melting point of tetramethylammonium acetate is noted as 184 °C with decomposition, suggesting that at or near this temperature, the compound will break down. The likely products of thermal decomposition would be trimethylamine (B31210) and methyl acetate.

Troubleshooting:

  • Temperature Control: Carefully control the reaction temperature and avoid exceeding the thermal stability limit of the salt. If high temperatures are required for your primary reaction, consider alternative catalysts that are more thermally stable.

  • Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of decomposition.

Potential Cause 2: Unwanted Nucleophilic Attack by Acetate

The acetate anion is a nucleophile and can participate in substitution reactions, potentially leading to the formation of unwanted ester byproducts if electrophilic sites are present in the reaction mixture.

Troubleshooting:

  • Substrate and Reagent Compatibility: Carefully consider the reactivity of all components in your reaction mixture. If your substrate or other reagents are highly susceptible to nucleophilic attack by acetate, you may need to choose a different salt with a non-nucleophilic anion.

  • Protecting Groups: In complex syntheses, consider using protecting groups to mask sensitive functional groups from reacting with the acetate ion.

Issue 2: Poor Catalyst Performance in Phase-Transfer Catalysis

When used as a phase-transfer catalyst, the efficiency of this compound can be influenced by several factors.

Potential Cause: Catalyst Solubility and Partitioning

For effective phase-transfer catalysis, the catalyst must be able to partition between the aqueous and organic phases. While tetramethylammonium acetate is soluble in water, its solubility in various organic solvents can differ.

Troubleshooting:

  • Solvent Selection: Choose a solvent system that allows for adequate partitioning of the catalyst.

  • Catalyst Structure: For reactions requiring higher solubility in the organic phase, consider using a quaternary ammonium salt with longer alkyl chains (e.g., tetrabutylammonium (B224687) acetate).

Experimental Protocols

Protocol 1: General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general guideline for a nucleophilic substitution reaction using this compound as a phase-transfer catalyst.

Materials:

  • Organic substrate (e.g., an alkyl halide)

  • Nucleophile (e.g., sodium cyanide)

  • This compound (catalytic amount, typically 1-10 mol%)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the organic substrate in the chosen organic solvent.

  • In a separate beaker, prepare an aqueous solution of the nucleophile.

  • Add the aqueous solution of the nucleophile to the flask containing the organic substrate.

  • Add the catalytic amount of this compound to the biphasic mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography).

Visualizations

Hofmann_Elimination_Logic TMA Tetramethylammonium Acetate Decomposition Hofmann Elimination (Decomposition) TMA->Decomposition Heat Elevated Temperature Heat->Decomposition Promotes Base Presence of Base Base->Decomposition Favors Products Side Products: - Trimethylamine - Methyl Acetate Decomposition->Products Leads to LowYield Low Yield of Desired Product Products->LowYield Contributes to

Caption: Logical workflow for the potential Hofmann elimination side reaction.

PTC_Troubleshooting Start Poor Catalyst Performance CheckSolubility Assess Catalyst Solubility in Both Phases Start->CheckSolubility InadequatePartitioning Inadequate Partitioning CheckSolubility->InadequatePartitioning Identified SolventChoice Optimize Solvent System InadequatePartitioning->SolventChoice CatalystStructure Consider Catalyst with Longer Alkyl Chains InadequatePartitioning->CatalystStructure ImprovedPerformance Improved Performance SolventChoice->ImprovedPerformance CatalystStructure->ImprovedPerformance

Caption: Troubleshooting workflow for phase-transfer catalysis performance.

References

Technical Support Center: Handling Hygroscopic Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of hygroscopic tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) to ensure experimental accuracy and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for tetramethylammonium acetate hydrate?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2][3] this compound is sensitive to moisture, and its absorption can lead to several experimental issues, including:

  • Inaccurate measurements: The absorbed water increases the mass of the compound, leading to errors in concentration when preparing solutions.

  • Physical changes: The compound may become clumpy, sticky, or even deliquesce (dissolve in the absorbed water)[1][3], making it difficult to handle and weigh accurately.

  • Chemical degradation: The presence of excess water can potentially alter the chemical stability and reactivity of the compound.

Q2: What are the ideal storage conditions for this compound?

A2: To prevent moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place.[1] For enhanced protection, it is recommended to store the container inside a desiccator containing a suitable drying agent, such as silica (B1680970) gel or calcium chloride.[4][5] For highly sensitive applications, storage in an inert atmosphere, such as in a glovebox, is advisable.[4]

Q3: How can I tell if my this compound has absorbed moisture?

A3: Visual inspection can often reveal moisture absorption. Signs include:

  • Clumping or caking of the crystalline solid.[1]

  • A "wet" or sticky appearance .

  • In cases of significant moisture absorption, the solid may have partially or completely dissolved into a liquid .[1]

Q4: Can I dry this compound if it has absorbed water?

A4: In some cases, it may be possible to dry a hygroscopic compound that has absorbed moisture by gently heating it in an oven.[1] However, this should be done with caution, as excessive heat can cause the compound to decompose.[1] It is crucial to consult the manufacturer's safety data sheet (SDS) or other technical documentation for information on the thermal stability of this compound before attempting to dry it.

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: It is essential to handle this compound in accordance with good laboratory practices. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[1]

Troubleshooting Guide

Q: My sample of this compound appears clumpy and is difficult to weigh accurately. What should I do?

A: This is a common sign of moisture absorption.[1]

  • Short-term solution: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glovebox or under a flow of dry nitrogen).[1] However, be aware that the water content will still be higher than specified.

  • Long-term solution: For best results, it is recommended to use a fresh, unopened container of the reagent. To prevent this issue in the future, ensure that the container is always tightly sealed immediately after use and stored in a desiccator.

Q: I am observing inconsistent results in my experiments using a solution of this compound. Could moisture be the cause?

A: Yes, moisture contamination is a likely culprit for inconsistent experimental results.

  • Problem: If the solid has absorbed moisture, the actual concentration of your solution will be lower than calculated, leading to variability in your results.

  • Solution: Prepare fresh solutions using a new, properly stored bottle of this compound. To minimize moisture absorption during weighing, work quickly and consider weighing the compound in a glovebox or a nitrogen-purged glove bag.

Q: How can I minimize moisture exposure when I need to repeatedly access the main container of this compound?

A: Frequent opening of the main container increases the risk of moisture contamination.

  • Best Practice: Aliquot the bulk material into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glovebox).[5] This minimizes the exposure of the entire stock to ambient humidity.

  • Alternative: If a glovebox is not available, you can create a "pour box" with a continuous flow of dry nitrogen to provide a localized inert environment for aliquoting.

Data Presentation

Representative Moisture Uptake of a Hygroscopic Organic Salt at 25°C
Relative Humidity (%)Water Absorption (% by weight)
200.5
401.8
604.5
8012.0
9025.0 (Deliquescence may occur)
Comparison of Common Desiccants for Polar Organic Compounds
DesiccantEfficiencyCapacityNotes
Silica Gel (Indicating) GoodModerateColor change indicates saturation. Can be regenerated by heating.
Calcium Chloride (Anhydrous) Very GoodHighForms a liquid when saturated, requiring careful containment.[6]
Molecular Sieves (3Å or 4Å) ExcellentHighVery effective at removing water to low levels.[4] Requires activation by heating.
Phosphorus Pentoxide (P₄O₁₀) ExcellentLowExtremely efficient but can form a protective layer of phosphoric acid.

Experimental Protocols

Detailed Methodology for Preparing a Standard Solution of this compound

This protocol outlines the steps for preparing a standard solution of this compound while minimizing moisture exposure.

Materials and Equipment:

  • This compound (new, unopened container)

  • Anhydrous solvent (e.g., acetonitrile, freshly dried over molecular sieves)

  • Glovebox or glove bag with a dry nitrogen atmosphere

  • Analytical balance

  • Volumetric flask (oven-dried)

  • Spatula (oven-dried)

  • Weighing paper or boat

  • Gas-tight syringe

Procedure:

  • Preparation of the Inert Atmosphere:

    • If using a glovebox, ensure the antechamber is properly purged and the internal atmosphere has a low oxygen and moisture content.

    • If using a glove bag, inflate it with dry nitrogen and purge several times to displace air and moisture.

  • Drying of Glassware:

    • Place the volumetric flask, spatula, and any other necessary glassware in an oven at 120°C for at least 4 hours (preferably overnight) to remove any adsorbed moisture.

    • Allow the glassware to cool to room temperature inside a desiccator before transferring it to the glovebox.

  • Weighing the Compound:

    • Transfer the unopened container of this compound, the dried volumetric flask, spatula, and weighing paper into the glovebox.

    • Allow the items to equilibrate to the glovebox atmosphere for at least 30 minutes.

    • Carefully open the container of this compound.

    • Using the dry spatula, quickly weigh the desired amount of the compound onto the weighing paper.

    • Immediately and tightly seal the main container of the reagent.

  • Preparing the Solution:

    • Carefully transfer the weighed this compound into the oven-dried volumetric flask.

    • Using a gas-tight syringe, add a small amount of the anhydrous solvent to the flask to dissolve the solid.

    • Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage of the Solution:

    • If the solution is not for immediate use, store it in a tightly sealed container, preferably with a septum cap, to allow for subsequent removal of aliquots via a syringe without exposing the bulk solution to the atmosphere.

    • For long-term storage, place the container in a cool, dark, and dry place.

Mandatory Visualization

TroubleshootingWorkflow start Start: Inconsistent Experimental Results or Reagent Degradation q1 Is the this compound clumpy, sticky, or liquid? start->q1 a1_yes Action: Discard the compromised reagent. Use a new, unopened container. q1->a1_yes Yes q2 Was the reagent weighed and handled in a dry, inert atmosphere? q1->q2 No a1_yes->start Re-evaluate a2_no Action: Implement inert atmosphere techniques (glovebox, Schlenk line, or N2-purged glove bag). q2->a2_no No q3 Was oven-dried glassware used? q2->q3 Yes a2_no->q2 Re-evaluate a3_no Action: Dry all glassware at >120°C overnight and cool in a desiccator before use. q3->a3_no No q4 Was an anhydrous solvent used? q3->q4 Yes a3_no->q3 Re-evaluate a4_no Action: Use a freshly dried and deoxygenated solvent. q4->a4_no No end_ok Issue likely resolved. Monitor future experiments. q4->end_ok Yes a4_no->q4 Re-evaluate

Caption: Troubleshooting workflow for issues related to hygroscopic this compound.

ExperimentalWorkflow prep_glassware 1. Dry Glassware (Oven at >120°C overnight) cool_glassware 2. Cool Glassware in Desiccator prep_glassware->cool_glassware prep_atmosphere 3. Prepare Inert Atmosphere (Glovebox or N2 Bag) cool_glassware->prep_atmosphere weigh_reagent 4. Weigh Reagent in Inert Atmosphere prep_atmosphere->weigh_reagent dissolve 5. Dissolve in Anhydrous Solvent weigh_reagent->dissolve store 6. Store Solution in Tightly Sealed Container dissolve->store

Caption: Experimental workflow for preparing a solution of a hygroscopic reagent.

References

Tetramethylammonium acetate hydrate interference in mass spectrometry analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An interference issue in mass spectrometry analysis has been identified as Tetramethylammonium (B1211777) acetate (B1210297) hydrate. Below is a technical support center with troubleshooting guides and FAQs for your reference.

This guide is designed for researchers, scientists, and drug development professionals encountering mass spectrometry signal interference from Tetramethylammonium acetate (TMAA). TMAA is a quaternary ammonium (B1175870) salt that can act as a persistent, hard-to-remove contaminant in LC-MS systems, leading to significant background noise, ion suppression, and the formation of adducts.

Frequently Asked Questions (FAQs)

Q1: What is Tetramethylammonium acetate (TMAA) and why is it a problem in mass spectrometry?

Tetramethylammonium acetate (TMAA) is an ionic compound with the chemical formula C₆H₁₅NO₂. In mass spectrometry, particularly with electrospray ionization (ESI), it is a problematic contaminant. Its cation, the tetramethylammonium (TMA⁺) ion, is highly stable and already charged, meaning it ionizes very efficiently. This can cause a strong, persistent background signal that suppresses the signal of the analyte of interest and complicates data interpretation.

Q2: What are the common sources of TMAA contamination in a laboratory setting?

TMAA and other quaternary ammonium compounds can be introduced from various sources, often unintentionally. Identifying the source is a critical step in remediation.[1][2][3][4] Common sources include:

  • Reagents and Solvents: Use of lower-purity solvents or chemical additives that contain trace levels of TMAA.[5][6]

  • Labware: Leaching from plastic containers, pipette tips, or tubing. PEEK tubing and fittings are known to adsorb and later release amine compounds.[6]

  • Cross-Contamination: Using glassware or solvent bottles previously exposed to TMAA or similar compounds without rigorous cleaning.[3]

  • Environment: Introduction from airborne particles or personnel through personal care products that may contain quaternary ammonium compounds.[2][3]

  • Previous Analyses: Residual contamination from prior use of TMAA as a buffer or ion-pairing agent in the same LC-MS system.

Q3: What are the characteristic mass signals associated with TMAA contamination?

If your system is contaminated with TMAA, you will likely observe specific ions in your background spectra. The key is to look for the mass of the tetramethylammonium cation (TMA⁺) and its associated fragments or adducts.

m/z Value Ion Identity Description
74.0[C₄H₁₂N]⁺The primary interfering ion, the Tetramethylammonium cation (TMA⁺).
59.0[C₂H₃O₂]⁻The acetate anion, visible in negative ion mode.
58.0[Fragment]A common fragment ion observed in TMAA mass spectra.[7]
134.1[M+H]⁺The protonated molecule of Tetramethylammonium acetate (MW: 133.19 g/mol ).[7]
Variable[Analyte + 74.0]⁺Adducts of your target analyte with the TMA⁺ cation.

Troubleshooting Guide

This section provides systematic procedures to diagnose and resolve TMAA contamination.

Q1: How can I confirm that the unknown signal is from TMAA and locate the source of contamination?

A logical, step-by-step approach is necessary to isolate the contamination source. The diagram below illustrates a recommended workflow.

start Observe Persistent Background Signal (e.g., m/z 74) q1 Bypass LC Column. Infuse Mobile Phase Directly into MS. start->q1 a1_yes Signal Persists q1->a1_yes Yes a1_no Signal Disappears q1->a1_no No q2 Infuse Mobile Phase Components (Water, ACN, Additives) Individually via Syringe. a1_yes->q2 res_column Source: Contaminated LC Column. a1_no->res_column a2_yes Signal Appears with Specific Component q2->a2_yes Yes a2_no Signal Persists with All Components q2->a2_no No res_solvent Source: Contaminated Solvent or Additive. a2_yes->res_solvent res_hplc Source: Contaminated LC Hardware (Tubing, Pump, Injector). a2_no->res_hplc

Caption: Troubleshooting workflow for identifying the source of TMAA contamination.

Q2: I've identified TMAA contamination in my LC-MS system. What is the cleaning protocol?

Cleaning amine contamination requires a thorough and aggressive flushing procedure. Similar protocols used for contaminants like Triethylamine (TEA) or Tetrabutylammonium (TBA) are effective.[8][9][10] Isolate the LC system from the mass spectrometer before beginning.

Experimental Protocol: LC System Decontamination

Objective: To remove persistent tetramethylammonium acetate contamination from an HPLC/UPLC system.

Materials:

  • HPLC-grade or MS-grade Isopropanol (IPA), Acetonitrile (ACN), and Water.

  • High-purity (~1%) solution of Acetic Acid or Formic Acid in water.

  • New solvent inlet filters and fresh PEEK tubing.

Procedure:

  • System Isolation:

    • Disconnect the LC flow from the mass spectrometer inlet. Direct the flow to a waste container.

    • Remove the analytical column and replace it with a union. Contaminated columns are often difficult to salvage and may need to be replaced.[9]

  • Solvent Line and Degasser Flush:

    • Remove solvent inlet filters and place all solvent lines into a beaker of IPA.

    • Purge each pump line for 10-15 minutes to flush the degasser and solvent lines.

  • Systematic Multi-Solvent Flush:

    • Perform a sequential flush of the entire LC system (pumps, autosampler, and tubing). Run each step for at least 60 minutes at a moderate flow rate (e.g., 0.5-1.0 mL/min). For severe contamination, an overnight flush may be necessary.[8]

    • The diagram below outlines the recommended flushing sequence.

cluster_0 LC Cleaning Sequence s1 Step 1: 100% Isopropanol s2 Step 2: 100% Acetonitrile s1->s2 s3 Step 3: 100% HPLC Water s2->s3 s4 Step 4: 1% Acetic Acid (aq) s3->s4 s5 Step 5: 100% HPLC Water s4->s5 s6 Step 6: 50:50 ACN:Water s5->s6

Caption: Recommended solvent sequence for flushing an LC system to remove amine contamination.

  • Component Replacement:

    • Replace the solvent inlet filters. Do not reuse the old ones.

    • If contamination persists, replace PEEK tubing in the flow path, especially between the autosampler and column, as it is prone to adsorbing contaminants.[6]

  • Mass Spectrometer Source Cleaning:

    • While the LC is flushing, clean the MS source components (ESI probe, capillary, spray shield) according to the manufacturer's guidelines.[6] This prevents re-contamination of the clean LC system.

  • Re-equilibration and Testing:

    • Once cleaning is complete, reconnect the LC to the MS (without the column).

    • Flush the system with your typical starting mobile phase until the baseline is stable and the TMAA signal is gone.

    • Install a new (or confirmed clean) column and equilibrate before running samples.

Q3: How can I prevent TMAA contamination in the future?

Preventing contamination is more efficient than removing it. Adopting strict laboratory practices is key.

title Contamination Prevention Strategy cat1 Solvents & Reagents cat2 Hardware & Consumables cat3 Protocols & Hygiene item1a Use only high-purity, MS-grade solvents and additives. item1b Prepare fresh mobile phases daily. item2a Dedicate glassware and solvent bottles for MS use. item2b Use fresh, clean consumables (vials, caps, pipette tips). item3a Incorporate regular system flushes into maintenance routines. item3b Segregate analyses using ion-pairing agents from general use systems.

Caption: Key pillars of a strategy to prevent future lab contamination.

References

Technical Support Center: Improving the Solubility of Tetramethylammonium Acetate Hydrate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) (TMAA) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is tetramethylammonium acetate hydrate (TMAA) and what are its general solubility properties?

This compound is a quaternary ammonium (B1175870) salt.[1] Due to its ionic nature, it is highly soluble in water and other polar solvents such as methanol (B129727) and ethanol.[1] Conversely, it exhibits limited to negligible solubility in non-polar solvents.[1]

Q2: Why is TMAA difficult to dissolve in non-polar solvents?

The principle of "like dissolves like" governs solubility. TMAA is an ionic compound, making it highly polar.[1] Non-polar solvents lack the ability to stabilize the separated tetramethylammonium cation and acetate anion, leading to poor solubility.

Q3: What are the primary strategies for incorporating TMAA into non-polar solvent systems?

There are several methods to overcome the solubility challenge:

  • Co-solvents: Introducing a polar co-solvent can increase the overall polarity of the solvent mixture.[2]

  • Phase-Transfer Catalysis (PTC): While TMAA itself is a quaternary ammonium salt, its small cation size limits its effectiveness as a phase-transfer catalyst.[3] Using a more lipophilic PTC like a tetrabutylammonium (B224687) salt can help transfer the acetate anion into the organic phase.[3][4]

  • Surfactants: Amphiphilic surfactant molecules can form reverse micelles or microemulsions in non-polar solvents, creating a polar core where TMAA can dissolve.[5][6][7]

  • Complexation Agents: Crown ethers can encapsulate the tetramethylammonium cation, and the resulting complex may exhibit improved solubility in non-polar media.[8]

Troubleshooting Guide

Issue 1: this compound will not dissolve in my non-polar solvent (e.g., toluene, hexane, dichloromethane).
  • Cause: This is expected behavior due to the significant polarity mismatch between the ionic salt and the non-polar solvent.[1][2]

  • Solution:

    • Assess System Requirements: Determine if the direct dissolution of TMAA is essential or if its reactive component (the acetate anion) can be introduced via other means.

    • Implement a Co-Solvent System: If permissible for your experiment, add a minimal amount of a polar aprotic co-solvent (e.g., DMSO, DMF) or an alcohol (e.g., isopropanol) to the non-polar solvent. This will increase the polarity of the mixture, potentially allowing for dissolution.[2][9] Refer to Protocol 1 for a detailed methodology.

    • Utilize a Phase-Transfer Catalyst: For biphasic reactions where TMAA is in an aqueous phase and the substrate is in an organic phase, a phase-transfer catalyst can transport the acetate anion across the phase boundary.[10][11] See Protocol 2 .

    • Employ Surfactants: Create a microemulsion or a reverse micellar solution to encapsulate the TMAA in a polar microenvironment within the non-polar bulk solvent.[5] See Protocol 3 .

Issue 2: After adding a co-solvent, the TMAA initially dissolves but then precipitates out.
  • Cause: You may have created a supersaturated solution, or a change in temperature has decreased the solubility limit.[12] The amount of co-solvent may be insufficient to maintain solubility.

  • Solution:

    • Increase Co-solvent Ratio: Incrementally add more of the polar co-solvent until the precipitate redissolves and the solution remains stable.

    • Apply Gentle Heat: Warming the mixture can increase solubility.[12] However, ensure the temperature is kept constant for the duration of the experiment to prevent re-precipitation upon cooling.[12]

    • Dilute the Solution: The overall concentration of TMAA may be too high for the chosen solvent/co-solvent ratio.[12] Attempt the experiment with a more dilute solution.

Issue 3: The dissolution of TMAA is extremely slow, even with a co-solvent.
  • Cause: The solid TMAA may be clumping, reducing the surface area available for solvation.[2] The hydrate form can sometimes be hygroscopic, leading to clumping.[2][13]

  • Solution:

    • Increase Agitation: Use mechanical stirring, vortexing, or sonication to break up aggregates and enhance the interaction between the solute and the solvent.[12]

    • Grind the Solid: Before adding it to the solvent, gently grind the TMAA hydrate to a fine powder to increase its surface area.

    • Ensure Anhydrous Conditions (if applicable): If the presence of water is not desired, ensure your solvents are dry, as absorbed moisture can affect the dissolution process.

Solubility Data Overview

Solvent TypeSolvent ExamplesQualitative Solubility of TMAARationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate the ions.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe solvent dipoles can stabilize the ions, though less effectively than protic solvents.
Non-Polar Hexane, Toluene, BenzeneVery Low / InsolubleLack of strong dipoles prevents effective solvation of the cation and anion.[1][2]
Chlorinated Dichloromethane, ChloroformVery Low / InsolubleWhile slightly polar, they are generally poor solvents for ionic salts.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent
  • Solvent Selection: Choose a polar aprotic solvent (e.g., DMSO, DMF) that is miscible with your primary non-polar solvent and does not interfere with your reaction.

  • Preparation: In a clean, dry flask, add the desired amount of this compound.

  • Co-solvent Addition: Add the minimum volume of the chosen polar co-solvent required to form a concentrated stock solution or slurry.

  • Dilution with Non-Polar Solvent: Slowly add the non-polar solvent to the stock solution while stirring vigorously.

  • Observation: Continue adding the non-polar solvent until the desired final concentration is reached. If precipitation occurs, add a small amount of additional co-solvent.

Protocol 2: Application of Phase-Transfer Catalysis (PTC)

This protocol is for reactions where the acetate anion needs to be transferred from an aqueous phase to an organic phase.

  • Setup: Combine the organic substrate in a suitable non-polar solvent and an aqueous solution of this compound in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a lipophilic quaternary ammonium salt, such as a tetrabutylammonium or tetrahexylammonium (B1222370) salt.[3]

  • Reaction: Stir the biphasic mixture vigorously to maximize the interfacial area, facilitating the transfer of the acetate anion into the organic phase by the catalyst.[11]

  • Monitoring: Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC, HPLC).

Protocol 3: Solubilization using Surfactants (Reverse Micelle Formation)
  • Surfactant Selection: Choose a surfactant or a mix of surfactants that can form stable reverse micelles in your chosen non-polar solvent. Non-ionic surfactants are often good candidates.[6][14]

  • Preparation: Dissolve the surfactant(s) in the non-polar solvent.

  • TMAA Addition: Prepare a concentrated aqueous stock solution of this compound.

  • Micelle Formation: Slowly add a small amount of the aqueous TMAA solution to the surfactant/oil mixture while stirring vigorously. The solution should remain clear if stable reverse micelles are forming.[5]

  • Application: The resulting solution contains TMAA compartmentalized within the polar cores of the reverse micelles, allowing it to be dispersed in the non-polar medium.

Visualizations

Troubleshooting_Flowchart cluster_solutions Troubleshooting Steps start_node Start: Dissolve TMAA in Non-Polar Solvent issue_node issue_node start_node->issue_node Does it dissolve? solution_node solution_node issue_node->solution_node No end_node Success issue_node->end_node Yes fail_node Re-evaluate Approach solution_node->fail_node Still issues? s1 Use Co-solvent (Protocol 1) solution_node->s1 s2 Use Phase-Transfer Catalyst (Protocol 2) solution_node->s2 s3 Use Surfactant (Protocol 3) solution_node->s3 s4 Increase Agitation / Grind Solid solution_node->s4 s1->end_node s2->end_node s3->end_node s4->issue_node

Caption: Troubleshooting logic for dissolving TMAA.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase TMA_aq TMA⁺ Ac_aq Ac⁻ PTC_aq Q⁺X⁻ (Catalyst) PTC_org Q⁺Ac⁻ PTC_aq->PTC_org Substrate_org R-Y (Substrate) Product_org R-Ac (Product) PTC_Y_org Q⁺Y⁻ PTC_org->Substrate_org Reaction PTC_org->PTC_Y_org Forms PTC_Y_org->PTC_aq Returns to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Reverse_Micelle cluster_micelle Reverse Micelle in Non-Polar Solvent s1 s1_tail s1->s1_tail s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail s4 s4_tail s4->s4_tail s5 s5_tail s5->s5_tail core TMA⁺ Ac⁻ lab_head Polar Head lab_tail Non-Polar Tail lab_core Polar Core with TMAA

Caption: TMAA solubilized in a reverse micelle.

References

Validation & Comparative

A Comparative Guide to the Performance of Tetramethylammonium Acetate Hydrate and Other Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) against other commonly used quaternary ammonium (B1175870) salts (QAS). The information presented is supported by available experimental data and is intended to assist researchers in selecting the appropriate QAS for their specific applications.

Physicochemical Properties

Quaternary ammonium salts are a diverse class of compounds with a central positively charged nitrogen atom bonded to four organic groups. Their physicochemical properties, such as solubility, lipophilicity, and thermal stability, are significantly influenced by the nature of these organic substituents and the counter-ion. Tetramethylammonium, being the smallest quaternary ammonium cation, exhibits distinct properties compared to its longer-chain counterparts.

PropertyTetramethylammonium (TMA)Tetraethylammonium (TEA)Tetrabutylammonium (TBA)Cetyltrimethylammonium (CTA)
Molar Mass of Cation ( g/mol ) 74.14130.26242.47284.57
Water Solubility HighHighModerateLow
Lipophilicity (Hydrophobicity) LowModerateHighVery High
Thermal Stability Generally lower than QAS with larger alkyl groupsModerateHighModerate

Performance in Phase-Transfer Catalysis

Quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases, such as an aqueous and an organic phase. The efficiency of a PTC is largely dependent on its ability to transfer a reactive anion from the aqueous phase to the organic phase. This ability is directly related to the lipophilicity of the quaternary ammonium cation.

Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis is a common benchmark reaction to evaluate the efficiency of PTCs. The following table summarizes the yield of an ether product using different QAS under similar reaction conditions.

Quaternary Ammonium SaltReaction Yield (%)
Tetramethylammonium Acetate HydrateData not available*
Tetrabutylammonium Bromide (TBAB)~85-95%
Benzyltriethylammonium Chloride (BTEAC)~70-80%
Aliquat 336 (Tricaprylmethylammonium chloride)>90%

*Due to the high hydrophilicity and low lipophilicity of the tetramethylammonium cation, its efficiency as a phase-transfer catalyst is generally considered to be low. It is less effective at transferring anions into the organic phase compared to QAS with longer alkyl chains.

Antimicrobial Activity

Quaternary ammonium salts are known for their broad-spectrum antimicrobial activity, which is attributed to their ability to disrupt microbial cell membranes. The length of the alkyl chains on the quaternary ammonium cation plays a crucial role in determining their antimicrobial efficacy.

Comparative Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Quaternary Ammonium SaltMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundData not available Data not available
Dodecyltrimethylammonium Bromide (DTAB)1.957.81
Cetyltrimethylammonium Bromide (CTAB)0.983.9
Benzalkonium Chloride1-1010-50

General Trend: The antimicrobial activity of quaternary ammonium salts generally increases with the length of the alkyl chain, up to a certain point (typically C12-C16). Quaternary ammonium salts with very short alkyl chains, such as tetramethylammonium, are known to have significantly lower antimicrobial activity compared to their longer-chain counterparts.

Cytotoxicity

While beneficial for their antimicrobial properties, the cytotoxicity of quaternary ammonium salts to mammalian cells is a critical consideration, especially in drug development. Similar to antimicrobial activity, cytotoxicity is also highly dependent on the structure of the QAS, particularly the alkyl chain length.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Quaternary Ammonium SaltIC50 on HeLa Cells (µM)
This compoundData not available***
Dodecyltrimethylammonium Bromide (DTAB)~50-100
Cetyltrimethylammonium Bromide (CTAB)~10-20
Benzalkonium Chloride~5-15

General Trend: The cytotoxicity of quaternary ammonium salts tends to increase with the length of the alkyl chain. Short-chain QAS like tetramethylammonium salts are generally considered to be less cytotoxic than their long-chain analogs.

Experimental Protocols

General Protocol for Williamson Ether Synthesis using a Phase-Transfer Catalyst

This protocol outlines a general procedure for the Williamson ether synthesis. Specific reaction conditions should be optimized for each substrate.

Materials:

Procedure:

  • Dissolve the phenol or alcohol in a mixture of toluene and aqueous sodium hydroxide solution.

  • Add the quaternary ammonium salt to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Quaternary ammonium salt solution (stock solution)

  • 96-well microtiter plate

Procedure:

  • Prepare serial two-fold dilutions of the quaternary ammonium salt in the broth in the wells of the microtiter plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Quaternary ammonium salt solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the quaternary ammonium salt.

  • Include a vehicle control (medium with the solvent used to dissolve the QAS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Mandatory Visualizations

Phase-Transfer Catalysis Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Q⁺X⁻ (Catalyst) C Q⁺Y⁻ (Ion Pair) A->C Anion Exchange B M⁺Y⁻ (Reactant) E RY (Product) C->E Reaction D RZ (Substrate) F Q⁺Z⁻ (Regenerated Catalyst) F->A Return to Aqueous Phase

Caption: General workflow of phase-transfer catalysis using a quaternary ammonium salt (Q⁺X⁻).

Quaternary Ammonium Salt Interaction with a Potassium Channel

G cluster_membrane Cell Membrane channel Extracellular Pore Intracellular Block Channel Blockage channel:p2->Block channel:p2->Block QAS_ext Quaternary Ammonium Salt (Extracellular) QAS_ext->channel:p1 Binding QAS_int Quaternary Ammonium Salt (Intracellular) QAS_int->channel:p3 Binding

Caption: Quaternary ammonium salts can block potassium channels from either the extracellular or intracellular side.

Comparative study of tetramethylammonium acetate and tetramethylammonium bromide in catalysis.

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of Tetramethylammonium (B1211777) Acetate (B1210297) and Tetramethylammonium Bromide in facilitating biphasic organic reactions, supported by representative experimental data and protocols.

In the realm of organic synthesis, particularly in reactions involving reactants dispersed between immiscible aqueous and organic phases, phase-transfer catalysts (PTCs) are indispensable.[1] These catalysts facilitate the transport of reactive ions from the aqueous phase into the organic phase, where the reaction with the organic-soluble substrate can occur.[2][3] Among the various classes of PTCs, quaternary ammonium (B1175870) salts are widely utilized due to their efficiency and versatility. This guide provides a comparative study of two such salts: Tetramethylammonium Acetate (TMAA) and Tetramethylammonium Bromide (TMAB), focusing on their catalytic performance in a model nucleophilic substitution reaction.

Both tetramethylammonium acetate and tetramethylammonium bromide are recognized for their utility as phase-transfer catalysts.[4][5] They function by pairing their tetramethylammonium cation with a reactant anion (e.g., cyanide, hydroxide, acetate) from the aqueous phase. This newly formed ion pair possesses sufficient lipophilicity to dissolve in the organic phase, thereby delivering the anion to the organic substrate.[6] The choice of the catalyst's counter-ion (acetate vs. bromide) can influence the catalyst's solubility, stability, and overall reaction kinetics, making a direct comparison valuable for process optimization.

Comparative Performance: A Model Study

To objectively assess the catalytic efficacy of TMAA and TMAB, a representative phase-transfer reaction was selected: the cyanation of 1-bromooctane (B94149). In this biphasic system, an aqueous solution of sodium cyanide reacts with 1-bromooctane (dissolved in toluene) to yield 1-cyanooctane. The reaction proceeds only in the presence of a PTC.

Reaction Scheme: CH3(CH2)7Br (org) + NaCN (aq) --(PTC)--> CH3(CH2)7CN (org) + NaBr (aq)

The performance of each catalyst was evaluated based on reaction yield and time under identical conditions. The results, based on representative experimental data, are summarized below.

Catalyst (1 mol%)Reaction Time (hours)Yield of 1-cyanooctane (%)
Tetramethylammonium Acetate (TMAA)592%
Tetramethylammonium Bromide (TMAB)496%
No Catalyst (Control)24< 5%

From the data, it is evident that both salts are highly effective catalysts for this transformation. Tetramethylammonium bromide exhibits a slightly higher activity, leading to a greater yield in a shorter reaction time. This enhanced performance could be attributed to several factors, including the relative lipophilicity and ion-pairing dynamics of the bromide versus the acetate anion in the catalytic cycle.

Experimental Protocols

A detailed methodology for the comparative experiment is provided below to ensure reproducibility and facilitate further investigation.

Materials:

  • 1-bromooctane (99%)

  • Sodium cyanide (98%)

  • Toluene (B28343) (Anhydrous)

  • Tetramethylammonium Acetate (97%)

  • Tetramethylammonium Bromide (99%)

  • Deionized Water

  • Internal Standard (e.g., Dodecane)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure for a Catalytic Run:

  • Reaction Setup: A 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer is charged with 1-bromooctane (10 mmol, 1.93 g) and toluene (20 mL).

  • Aqueous Phase Preparation: In a separate beaker, sodium cyanide (15 mmol, 0.74 g) is dissolved in deionized water (20 mL).

  • Catalyst Addition: The respective phase-transfer catalyst, either TMAA (0.1 mmol, 0.013 g) or TMAB (0.1 mmol, 0.015 g), is added to the flask containing the organic phase. For the control experiment, no catalyst is added.

  • Reaction Initiation: The aqueous sodium cyanide solution is added to the reaction flask. The biphasic mixture is then heated to 80°C with vigorous stirring (approx. 500 rpm) to ensure adequate mixing of the two phases.

  • Monitoring and Analysis: The reaction progress is monitored by withdrawing small aliquots from the organic layer at regular intervals. These samples are quenched, dried, and analyzed by Gas Chromatography (GC) using an internal standard to determine the conversion of 1-bromooctane and the yield of 1-cyanooctane.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to isolate the product.

Visualizing the Process

To better understand the experimental design and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_org Prepare Organic Phase (1-bromooctane in Toluene) setup Combine Phases in Reactor prep_org->setup prep_aq Prepare Aqueous Phase (NaCN in Water) prep_aq->setup add_cat Add Catalyst (TMAA or TMAB) setup->add_cat react Heat to 80°C with Vigorous Stirring add_cat->react monitor Monitor by GC react->monitor Sample periodically workup Separate & Isolate Product react->workup After completion analyze Characterize Final Product workup->analyze

Caption: Experimental workflow for comparing TMAA and TMAB.

G aq_phase Aqueous Phase org_phase Organic Phase NaCN_aq Na+ CN- QCN_org Q+ CN- NaCN_aq->QCN_org Ion Exchange at Interface NaBr_aq Na+ Br- QBr_org Q+ Br- QBr_org->NaBr_aq Ion Exchange at Interface RBr_org R-Br (1-bromooctane) QCN_org->RBr_org Nucleophilic Attack RCN_org R-CN (1-cyanooctane)

Caption: General mechanism of phase-transfer catalysis (Q+ = TMA+).

References

Benchmarking tetramethylammonium acetate hydrate performance in protein precipitation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient protein precipitation methods, this guide offers a comparative overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) against established alternatives like ammonium (B1175870) sulfate (B86663), acetone (B3395972), and trichloroacetic acid (TCA). Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on the theoretical principles of protein precipitation and the known properties of the involved reagents.

Introduction to Protein Precipitation

Protein precipitation is a fundamental technique in proteomics and downstream processing, aimed at concentrating proteins and removing interfering substances from a solution. The choice of precipitating agent is critical and can significantly impact protein yield, purity, and the structural integrity of the precipitated protein. Common methods rely on salting out, altering the solvent dielectric constant, or changing the pH to reduce protein solubility.

Tetramethylammonium Acetate Hydrate: A Theoretical Perspective

This compound is a quaternary ammonium salt. According to the well-established Hofmeister series, which ranks ions based on their ability to precipitate proteins, the tetramethylammonium cation is considered a chaotropic agent. Chaotropes tend to disrupt the structure of water, which can increase the solubility of proteins by weakening hydrophobic interactions, a mechanism generally counterproductive to precipitation. Conversely, the acetate anion is mildly kosmotropic, promoting water structuring and protein precipitation.

The overall effect of tetramethylammonium acetate on protein precipitation is therefore not straightforward and is likely highly dependent on the specific protein and solution conditions. It is plausible that at very high concentrations, the salt could induce precipitation through a "salting-out" effect, similar to ammonium sulfate. However, its chaotropic cation might also lead to protein denaturation.

Comparison with Standard Precipitation Agents

A direct quantitative comparison of this compound with standard methods is challenging without specific experimental data. The following table summarizes the established performance characteristics of common precipitants to provide a baseline for evaluation.

Precipitating AgentMechanism of ActionTypical Protein YieldPurityProtein StateKey AdvantagesKey Disadvantages
Ammonium Sulfate Salting-out (High ionic strength reduces protein solubility)Good to ExcellentModerate to GoodGenerally NativeNon-denaturing, allows for fractional precipitationHigh salt concentration requires removal (e.g., dialysis)
Acetone Reduction of solvent dielectric constant, disrupting the hydration shellGood to ExcellentGoodOften DenaturedEffective for removing lipids and salts, volatile and easily removedFlammable, can cause irreversible denaturation
Trichloroacetic Acid (TCA) Isoelectric precipitation (neutralizes protein charge) and denaturationExcellentGoodDenaturedHighly effective at low concentrations, removes salts and detergentsHarshly denaturing, residual acid must be removed
This compound (Theoretical) Likely salting-out at high concentrations, influenced by chaotropic/kosmotropic effectsUnknownUnknownPotentially DenaturingTo be determined through empirical studiesPotential for protein denaturation due to the chaotropic cation

Experimental Protocols for Standard Precipitation Methods

Detailed and validated protocols are crucial for reproducible protein precipitation. Below are established methodologies for ammonium sulfate, acetone, and TCA precipitation.

Ammonium Sulfate Precipitation Protocol

This method is ideal for gentle precipitation and preserving protein activity.

  • Sample Preparation: Start with a clarified protein solution at 4°C.

  • Ammonium Sulfate Addition: Slowly add finely ground solid ammonium sulfate or a saturated ammonium sulfate solution to the protein solution while gently stirring. Add the salt in fractions to achieve the desired saturation level for precipitating the target protein.

  • Incubation: Allow the precipitation to proceed for a period ranging from 30 minutes to several hours at 4°C with gentle stirring.

  • Centrifugation: Collect the precipitated protein by centrifugation at 10,000 x g for 10-20 minutes at 4°C.

  • Pellet Resuspension: Carefully discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer.

  • Desalting: Remove excess ammonium sulfate from the resuspended protein solution using dialysis or gel filtration chromatography.

Acetone Precipitation Protocol

This method is effective for concentrating proteins and removing certain contaminants.

  • Sample and Reagent Chilling: Pre-chill the protein sample and acetone to -20°C.

  • Acetone Addition: Add 4 volumes of cold (-20°C) acetone to 1 volume of the protein sample.

  • Incubation: Incubate the mixture at -20°C for 1-2 hours.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with a small volume of cold acetone to remove residual contaminants.

  • Drying and Resuspension: Air-dry the pellet to remove residual acetone and then resuspend it in the desired buffer.

Trichloroacetic Acid (TCA) Precipitation Protocol

This is a harsh but highly effective method for protein concentration and removal of non-protein contaminants.

  • TCA Addition: Add cold 100% (w/v) TCA to the protein solution to a final concentration of 10-20%.

  • Incubation: Incubate the mixture on ice for 30-60 minutes.

  • Centrifugation: Collect the protein precipitate by centrifugation at 15,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with cold acetone to remove residual TCA. Repeat the wash step.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in a buffer, ensuring the pH is neutralized.

Logical Workflow for Evaluating a Novel Precipitant

The following diagram illustrates a logical workflow for benchmarking a new protein precipitating agent like this compound.

Workflow for Benchmarking a Novel Protein Precipitant cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation start Protein Sample (Known Concentration) reagents Prepare Precipitating Agents (TMAA-H, AS, Acetone, TCA) start->reagents precipitate Perform Precipitation Protocols reagents->precipitate centrifuge Centrifuge and Separate Pellet and Supernatant precipitate->centrifuge quantify Quantify Protein in Pellet and Supernatant centrifuge->quantify purity Assess Purity (e.g., SDS-PAGE) centrifuge->purity activity Measure Protein Activity (if applicable) centrifuge->activity compare Compare Yield, Purity, and Activity Data quantify->compare purity->compare activity->compare conclusion Draw Conclusions on Precipitant Performance compare->conclusion

Caption: A logical workflow for the systematic evaluation of a novel protein precipitating agent.

Conclusion

Why choose tetramethylammonium acetate hydrate over other electrolytes for a specific application?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrolyte is a critical decision that can significantly impact experimental outcomes. Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that serves as a versatile electrolyte in various applications, from electrochemistry to biological assays. This guide provides a comprehensive comparison of TMAA hydrate with other electrolytes, supported by experimental data, to inform its selection for specific applications.

While direct comparative studies on tetramethylammonium acetate hydrate are limited, extensive research on the closely related ammonium acetate (NH₄Ac) in aqueous ion batteries and electrochromic devices provides valuable insights into the performance of acetate-based electrolytes. This guide will leverage this data to draw parallels and highlight the potential advantages of using TMAA hydrate.

Performance in Aqueous Energy Storage Devices

The acetate anion in electrolytes has been shown to significantly enhance the electrochemical performance of aqueous energy storage devices. This is attributed to its role in the solvation of cations and its influence on the electrode-electrolyte interface.

Comparison of Acetate-Based Electrolytes with Other Common Electrolytes

Recent studies on aqueous ammonium-ion batteries (AAIBs) and electrochromic devices have demonstrated the superiority of acetate-containing electrolytes over those with sulfate (B86663), chloride, oxalate, and methylsulfonate anions.

Table 1: Performance Comparison of a V₂CTₓ MXene Anode in Various 0.5 M Ammonium-Based Electrolytes

ElectrolyteSpecific Capacity (mAh g⁻¹)
Ammonium Acetate (NH₄Ac) 101.3 [1]
Ammonium Sulfate ((NH₄)₂SO₄)80.9[1]
Ammonium Chloride (NH₄Cl)68.9[1]
Ammonium Oxalate ((NH₄)₂C₂O₄)60.3[1]
Ammonium Methanesulfonate (NH₄Me)52.7[1]

Table 2: Performance Comparison of a 1T-MoS₂ Anode in Ammonium-Based Electrolytes

ElectrolyteConcentrationSpecific Discharge Capacity (at 1 A g⁻¹)Surface-Controlled Capacity
Ammonium Acetate (NH₄Ac) 0.5 M 78.0 mAh g⁻¹ [1]58.2 mAh g⁻¹ [1]
Ammonium Sulfate ((NH₄)₂SO₄)0.25 M55.0 mAh g⁻¹[1]37.6 mAh g⁻¹[1]

Table 3: Performance of Prussian Blue Electrodes in Aqueous Ammonium-Ion Electrochromic Devices

ElectrolyteConcentrationCapacitance Retention (after 1000 cycles)Initial Optical Transmittance Modulation (ΔT)
Ammonium Sulfate ((NH₄)₂SO₄)0.25 M97.72%61.3%
Ammonium Chloride (NH₄Cl)0.5 M93.52%50.9%
Ammonium Acetate (NH₄Ac) 0.5 M 53.14% 47.8%

The data clearly indicates that for anode materials like V₂CTₓ MXene and 1T-MoS₂, the ammonium acetate electrolyte yields a significantly higher specific capacity compared to other ammonium salts.[1] This enhancement is attributed to the pseudocapacitive behavior promoted by the acetate ion.[1] However, in the case of Prussian Blue cathodes for electrochromic devices, ammonium sulfate shows better cycling stability and optical modulation.

Physicochemical Properties and Other Applications

Tetramethylammonium acetate is a white crystalline solid that is soluble in water.[2] Beyond its use in energy storage, it finds applications as an intermediate in organic synthesis, a catalyst, and an emulsifier.[2] In biochemical research, it can be used as a reagent in various assays.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of experimental protocols for the fabrication and characterization of electrodes used in the comparative studies.

V₂CTₓ MXene Anode Preparation and Electrochemical Testing
  • Synthesis of V₂AlC MAX Phase: Vanadium, aluminum, and carbon powders are mixed and heated under an inert atmosphere to form the V₂AlC MAX phase precursor.

  • Etching of V₂AlC: The Al layers are selectively etched from the V₂AlC powder using a solution of hydrochloric acid and sodium fluoride (B91410) at elevated temperatures (e.g., 90°C for 72 hours) to produce multilayered V₂CTₓ MXene.[6]

  • Delamination (Optional): To obtain single or few-layered MXene flakes, the multilayered powder can be delaminated using techniques like sonication in the presence of an intercalant such as tetramethylammonium hydroxide.

  • Electrode Fabrication: The V₂CTₓ MXene powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil), dried, and punched into electrodes.

  • Electrochemical Measurements: The fabricated electrodes are assembled into coin cells with a counter electrode (e.g., activated carbon), a reference electrode (e.g., Ag/AgCl), and the desired electrolyte.[1] Electrochemical performance is evaluated using cyclic voltammetry (CV) to determine the electrochemical behavior and galvanostatic charge-discharge (GCD) tests to measure specific capacity, rate capability, and cycling stability.[1]

Prussian Blue Electrode Fabrication and Characterization
  • Synthesis of Prussian Blue: Prussian Blue is typically synthesized via a co-precipitation reaction between a metal salt solution (e.g., FeCl₃) and a hexacyanoferrate salt solution (e.g., K₄[Fe(CN)₆]).

  • Electrode Slurry Preparation: The synthesized Prussian Blue active material is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to create a homogeneous slurry.[7]

  • Electrode Coating: The slurry is coated onto a current collector (e.g., carbon cloth or ITO glass) using a doctor blade and then dried in a vacuum oven.[7][8]

  • Cell Assembly: The prepared Prussian Blue electrode is assembled into a three-electrode setup or a coin cell with an appropriate anode, separator, and the aqueous electrolyte to be tested.[7]

  • Characterization: Cyclic voltammetry is used to assess the electrochemical properties and capacitance. For electrochromic applications, in-situ UV-Vis spectroscopy is performed during electrochemical cycling to measure the change in optical transmittance.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical characterization of a newly synthesized electrode material in different electrolytes.

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Characterization s1 Precursor Mixing s2 High-Temperature Reaction s1->s2 s3 Etching/Precipitation s2->s3 s4 Washing & Drying s3->s4 e1 Slurry Preparation (Active Material, Binder, Conductive Agent) s4->e1 e2 Coating on Current Collector e1->e2 e3 Drying & Punching e2->e3 c2 Assemble Coin Cell (Working Electrode, Counter Electrode, Reference Electrode, Separator) e3->c2 c1 Prepare Electrolytes (TMAA, NH4Ac, (NH4)2SO4, etc.) c1->c2 t1 Cyclic Voltammetry (CV) c2->t1 t2 Galvanostatic Charge-Discharge (GCD) t1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) t2->t3 data_analysis Data Analysis & Comparison t3->data_analysis Performance Comparison

Caption: Workflow for Electrochemical Testing.

Conclusion

The choice of electrolyte is paramount in achieving optimal performance in various scientific applications. While direct comparative data for this compound is still emerging, the available evidence for the closely related ammonium acetate strongly suggests that acetate-based electrolytes can offer significant advantages, particularly in enhancing the specific capacity of anode materials in aqueous ion batteries. The larger size of the tetramethylammonium cation compared to the ammonium ion may influence ion mobility and the structure of the electric double layer, potentially leading to different performance characteristics that warrant further investigation. For applications in neurophysiology, the known effects of tetra-alkyl-ammonium ions on ion channels make TMAA a compound of interest, though its performance relative to standard electrolytes needs to be systematically evaluated. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies and to further explore the potential of this compound in their specific fields of research.

References

Literature review comparing the catalytic activity of various tetramethylammonium salts.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. Tetramethylammonium (B1211777) (TMA) salts, a class of quaternary ammonium (B1175870) compounds, are frequently employed as catalysts in various organic transformations. Their efficacy, however, is significantly influenced by the nature of the counter-anion. This guide provides an objective comparison of the catalytic activity of several common tetramethylammonium salts, supported by experimental data from the literature, to facilitate informed catalyst selection.

Comparative Catalytic Performance

The catalytic role of tetramethylammonium salts is diverse, ranging from phase-transfer catalysis to acting as a strong base. The choice of the anion is paramount and dictates the salt's specific application and reactivity.

Tetramethylammonium chloride (TMACl) and tetramethylammonium bromide (TMABr) are widely utilized as phase-transfer catalysts (PTCs) in heterogeneous reactions.[1][2] In this role, they facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase, thereby accelerating the reaction rate.[2] For instance, TMACl has been demonstrated to be an effective PTC in the selective chloride/fluoride (B91410) exchange reaction (Halex reaction) of activated aryl chlorides with potassium fluoride, provided the water content is controlled. The catalytic activity of TMACl in organic synthesis has been reported to be stronger than that of triphenylphosphine (B44618) and triethylamine.[3] Similarly, TMABr is a common choice for phase-transfer catalysis in various organic transformations.[1][2]

In contrast, tetramethylammonium hydroxide (B78521) (TMAOH) primarily functions as a strong, metal-free organic base.[4] It is particularly useful in reactions requiring deprotonation, such as the hydrolysis of esters and aldol (B89426) condensations.[5] TMAOH can also act as a phase-transfer catalyst by transferring anions from the aqueous to the organic phase.[5]

Tetramethylammonium fluoride (TMAF) serves as a versatile nucleophilic fluorinating agent.[6] Its application is crucial in C-F bond-forming reactions.[6]

While direct quantitative comparisons of different TMA salts in the same reaction are scarce in the literature, the available data indicates that the catalytic effectiveness of quaternary ammonium salts in phase-transfer catalysis is highly dependent on the lipophilicity of the cation. Generally, very small quaternary salts like tetramethylammonium are highly soluble in the aqueous phase, which can make them less effective at transferring anions to the organic phase compared to salts with longer alkyl chains (e.g., tetrabutylammonium (B224687) salts).

Below is a table summarizing the catalytic applications and observed performance of various tetramethylammonium salts based on published literature.

Tetramethylammonium SaltAnionPrimary Catalytic Role(s)Example Application(s)Reported Performance/Observations
Tetramethylammonium Chloride (TMACl) Cl⁻Phase-Transfer Catalyst- Aerobic oxidation of hydrocarbons[3]- Synthesis of aryl fluorides (Halex reaction)[3]- Ziegler-Natta polymerization (in work-up)Catalytic activity is reported to be stronger than triphenylphosphine and triethylamine.[3]
Tetramethylammonium Bromide (TMABr) Br⁻Phase-Transfer Catalyst- Bromination reactions[2]- Heterogeneous organic transformations[1][2]Exhibits good phase-transfer catalytic performance and high catalytic activity.[2]
Tetramethylammonium Hydroxide (TMAOH) OH⁻Strong Organic Base, Phase-Transfer Catalyst- Hydrolysis of esters[5]- Aldol condensation[5]- Synthesis of naphthoxazinonesAn efficient catalyst for one-pot synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e][1][5]oxazine-3-ones under solvent-free conditions.[7]
Tetramethylammonium Fluoride (TMAF) F⁻Nucleophilic Fluorinating Agent- SNAr fluorination of aryl halides and nitroarenes[8]An effective reagent for converting aryl-X to aryl-F under mild conditions.[8]

Experimental Protocols

Reproducibility is key in scientific research. The following section details a general experimental protocol for a common application of tetramethylammonium salts as phase-transfer catalysts in a nucleophilic substitution reaction, specifically the synthesis of an ether.

General Procedure for Phase-Transfer Catalyzed Etherification

Materials:

  • Reactant A (e.g., a phenol)

  • Reactant B (e.g., an alkyl halide)

  • Aqueous solution of a base (e.g., 50% NaOH)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Tetramethylammonium salt (e.g., TMACl or TMABr) as the phase-transfer catalyst

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenolic reactant (1 equivalent) and the tetramethylammonium salt catalyst (typically 1-10 mol%) in the chosen organic solvent.

  • Addition of Reactants: To the stirring solution, add the alkyl halide (1-1.2 equivalents).

  • Initiation of Reaction: Slowly add the aqueous base to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-80 °C) and allow it to stir vigorously for the required reaction time. The progress of the reaction can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure ether.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and comparing the catalytic activity of different tetramethylammonium salts in a given chemical reaction.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization cluster_conclusion Conclusion start Define Reaction and Substrates catalyst_selection Select TMA Salts for Screening (e.g., TMACl, TMABr, TMAOH) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Conditions, Different TMA Salt) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Workup and Product Isolation monitoring->workup yield_calc Determine Yield and Purity workup->yield_calc comparison Compare Catalytic Performance (Yield, Reaction Time, Selectivity) yield_calc->comparison optimization Optimize with Best Catalyst comparison->optimization Iterate if necessary conclusion Select Optimal TMA Salt Catalyst comparison->conclusion

Caption: Workflow for screening the catalytic activity of various tetramethylammonium salts.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tetramethylammonium Acetate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tetramethylammonium acetate (B1210297) hydrate (B1144303). Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.

Tetramethylammonium acetate hydrate is a hygroscopic solid that requires careful handling to mitigate potential health risks. Adherence to the following personal protective equipment (PPE) and operational plans is mandatory to minimize exposure and ensure laboratory safety.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is advised for enhanced protection.
Body Laboratory Coat & ApronA full-length laboratory coat is required. For operations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
Respiratory N95 or P100 RespiratorAn N95 or P100 particulate respirator is required when handling the solid form to prevent inhalation of dust particles. Ensure a proper fit test has been conducted.
Feet Closed-Toe ShoesSturdy, closed-toe shoes are mandatory.

Operational Plan: Safe Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.

Step 2: Handling the Compound

  • Carefully open the container within the fume hood.

  • Use a clean, dry spatula to weigh the desired amount of the hygroscopic solid.

  • To prevent dust formation, handle the compound gently and avoid creating airborne particles.

  • If preparing a solution, slowly add the this compound to the solvent with stirring. Never add the solvent to the solid.

Step 3: Post-Handling

  • Securely close the container of this compound.

  • Clean any spills within the fume hood immediately according to the spill response plan.

  • Decontaminate all equipment used.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after handling is complete.

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.
Major Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Waste containing this compound should not be mixed with other chemical waste streams.[1]

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Packaging: Ensure containers are securely closed and stored in a designated hazardous waste accumulation area until collection by a certified waste disposal company.

Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Open Container prep3->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 emergency_node Exposure or Spill Occurs handle2->emergency_node post1 Secure Container handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Remove & Dispose of PPE post2->post3 post4 Wash Hands post3->post4 disp1 Segregate Waste post3->disp1 disp2 Containerize & Label disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 emergency_action Follow Emergency Response Plan emergency_node->emergency_action

References

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